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  • Product: 3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid
  • CAS: 120221-67-2

Core Science & Biosynthesis

Foundational

The Privileged Scaffold: Chemical Structure, Properties, and Synthesis of 3-Ethylimidazo[1,5-a]pyridine-1-carboxylic Acid

Document Type: Technical Whitepaper Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Executive Summary In contemporary medicinal chemistry, the imidazo[1,5-a]pyridine fused bicy...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In contemporary medicinal chemistry, the imidazo[1,5-a]pyridine fused bicyclic system is recognized as a "privileged scaffold." It serves as a potent bioisostere for indole and other bicyclic heterocycles, offering unique hydrogen-bonding capabilities, altered lipophilicity, and distinct electronic distribution. 3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid (CAS: 120221-67-2) is a highly versatile building block[1]. The presence of the ethyl group at the C3 position provides steric bulk and lipophilic interactions crucial for target binding, while the carboxylic acid at the C1 position acts as a synthetic handle for further derivatization (e.g., amidation, esterification) or as a critical pharmacophore for receptor interaction[2].

This whitepaper provides an in-depth analysis of its structural properties, physicochemical data, and a field-proven, self-validating synthetic methodology for its preparation.

Chemical Identity and Structural Analysis

The imidazo[1,5-a]pyridine core is a planar, electron-rich, 10-π aromatic system. The nitrogen atom at the bridgehead (N4) contributes its lone pair to the aromatic sextet of the imidazole ring, making the system highly susceptible to electrophilic aromatic substitution, particularly at the C1 and C3 positions[3].

In 3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid, these highly reactive positions are substituted, which stabilizes the core against oxidative degradation. The C1-carboxylic acid group can participate in strong intermolecular hydrogen bonding, often leading to dimer formation in the solid state, which significantly elevates its melting point and influences its solubility profile. Furthermore, the extended π-conjugation of the core imparts distinct photophysical properties, making derivatives of this scaffold useful as luminescent probes and zinc(II) complex ligands[4].

Table 1: Chemical Identifiers
IdentifierValue
IUPAC Name 3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid
CAS Registry Number 120221-67-2
Molecular Formula C10H10N2O2
Molecular Weight 190.20 g/mol
InChI Key VROXUNCUPSXNLQ-UHFFFAOYSA-N
SMILES CCC1=NC2=C(C=CC=C2N1)C(=O)O

Physical and Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for both synthetic handling and formulation in drug discovery. The presence of both a basic imidazole-like nitrogen (N2) and an acidic carboxyl group makes this molecule amphoteric, heavily influencing its partition coefficient (LogP) depending on the pH of the environment.

Table 2: Physicochemical Data & Safety Profile
PropertyValue / DescriptionSource
Physical Form Solid (typically off-white to pale yellow powder)[1]
Purity (Commercial) ≥ 98%[1]
Storage Temperature Room temperature (Store in a dry, well-ventilated place)[1]
Solubility Soluble in DMSO, DMF, and basic aqueous solutions; sparingly soluble in cold water.Derived
GHS Signal Word Warning[1]
Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)[1]

Synthetic Methodology: The Cyclodehydration Route

The construction of the imidazo[1,5-a]pyridine core has been the subject of intense research, with methods ranging from modern Ritter-type reactions utilizing bismuth(III) trifluoromethanesulfonate[5] to traditional cyclocondensations[3].

For the specific synthesis of 3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid, the most robust and scalable approach is the Bischler-Napieralski-type cyclodehydration of an N-acylated 2-(aminomethyl)pyridine derivative. The carboxylic acid is protected as an ethyl ester during the harsh cyclization step to prevent decarboxylation or unwanted side reactions[6].

Rationale and Causality of Experimental Choices:
  • Ester Protection: The starting material, ethyl 2-amino-2-(pyridin-2-yl)acetate, utilizes an ethyl ester to protect the C1-carboxylate. Free carboxylic acids can interfere with the POCl₃ dehydrating agent.

  • Choice of Acylating Agent: Propionyl chloride is selected because the ethyl chain of the propionyl group directly translates to the C3-ethyl substituent on the final heterocycle.

  • POCl₃ Activation: Phosphorus oxychloride (POCl₃) acts as a highly electrophilic dehydrating agent. It converts the amide carbonyl oxygen into a good leaving group, triggering an intramolecular nucleophilic attack by the pyridine nitrogen to close the 5-membered ring.

  • Alkaline Saponification: A mild NaOH/EtOH hydrolysis is used in the final step to cleave the ethyl ester without disrupting the aromatic core.

Step-by-Step Experimental Protocol

Step 1: N-Acylation (Formation of the Amide Intermediate)

  • Dissolve 1.0 equivalent of ethyl 2-amino-2-(pyridin-2-yl)acetate in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Add 1.5 equivalents of triethylamine (TEA) to act as an acid scavenger. Cool the reaction mixture to 0 °C using an ice bath.

  • Dropwise, add 1.1 equivalents of propionyl chloride. Causality: The dropwise addition controls the exothermic nature of the acylation and minimizes di-acylation side products.

  • Stir for 2 hours at room temperature. Monitor completion via TLC (Hexane:EtOAc 1:1).

  • Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 2: POCl₃-Mediated Cyclodehydration

  • Dissolve the crude amide intermediate in anhydrous toluene.

  • Add 3.0 equivalents of Phosphorus oxychloride (POCl₃).

  • Reflux the mixture (approx. 110 °C) for 4–6 hours. Validation: The reaction turns dark; TLC will show the disappearance of the polar amide and the appearance of a highly UV-active, less polar spot corresponding to Imidazo[1,5-a]pyridine-1-carboxylic acid ethyl ester[6].

  • Cool to room temperature and carefully pour the mixture over crushed ice to quench excess POCl₃. Neutralize with saturated Na₂CO₃ and extract with ethyl acetate. Purify via silica gel chromatography.

Step 3: Saponification

  • Suspend the purified ethyl ester in a 1:1 mixture of Ethanol and 2M aqueous NaOH.

  • Stir at 60 °C for 2 hours until the ester is fully consumed.

  • Evaporate the ethanol under reduced pressure. Cool the aqueous layer and acidify dropwise with 1M HCl to pH ~3-4.

  • The target compound, 3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid , will precipitate as a solid. Filter, wash with cold water, and dry under high vacuum.

Mechanistic Workflow Visualization

Below is the logical flow of the synthetic methodology, mapping the transformation from the acyclic precursor to the final functionalized heterocycle.

G N1 Ethyl 2-amino-2-(pyridin-2-yl)acetate (Starting Material) N2 Propionyl Chloride / TEA [ N-Acylation ] N1->N2 N3 Ethyl 2-(propionamido)-2-(pyridin-2-yl)acetate (Acyclic Intermediate) N2->N3 N4 POCl3 / Toluene / Reflux [ Cyclodehydration ] N3->N4 N5 3-Ethylimidazo[1,5-a]pyridine-1-carboxylate (Protected Core) N4->N5 N6 NaOH / EtOH, then HCl [ Saponification ] N5->N6 N7 3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid (Target API Building Block) N6->N7

Caption: Synthetic workflow for 3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid via cyclodehydration.

Applications in Drug Discovery

The 3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid scaffold is not merely a structural curiosity; it is a highly sought-after intermediate in modern pharmacology.

  • Neurological Targets: Derivatives of the imidazo[1,5-a]pyridine core are extensively explored as potent and selective ligands for GABA-A receptor subtypes. These receptors are critical targets for the development of next-generation anxiolytics, sedatives, and anesthetics that lack the side-effect profiles of traditional benzodiazepines[2].

  • Enzyme Inhibition: The basic nitrogen (N2) of the imidazole ring is highly effective at coordinating with the heme iron of cytochrome P450 enzymes. This makes the scaffold a prime candidate for aromatase inhibitors (used in breast cancer therapy) and thromboxane A2 synthetase inhibitors.

  • P2X3 Antagonism: The carboxylic acid handle at the C1 position allows for the rapid parallel synthesis of amide derivatives, which have shown promise as P2X3 receptor antagonists for the treatment of chronic cough and visceral pain syndromes[7].

References

  • Beilstein Journal of Organic Chemistry. Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. [Link]

  • ACS Organic & Inorganic Au. Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. [Link]

  • MDPI. Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability.[Link]

  • Google Patents.

Sources

Exploratory

Comprehensive Toxicity and Safety Profile of 3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid

A Technical Guide for Preclinical Drug Development As a Senior Application Scientist, I approach the safety evaluation of pharmaceutical intermediates not merely as a checklist of regulatory requirements, but as a mechan...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Preclinical Drug Development

As a Senior Application Scientist, I approach the safety evaluation of pharmaceutical intermediates not merely as a checklist of regulatory requirements, but as a mechanistic puzzle. Establishing causality between the chemical architecture of a compound and its biological interactions is the cornerstone of predictive toxicology.

This whitepaper provides an in-depth technical analysis of 3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid , a critical bicyclic nitrogen-containing heterocycle utilized in the synthesis of pharmacologically active compounds (e.g., GABA-A receptor modulators, DGAT2 inhibitors). By synthesizing its specific hazard data with class-wide imidazopyridine toxicological mechanisms, this guide establishes a robust, self-validating framework for its safe handling and preclinical evaluation.

Physicochemical Profile & Hazard Identification

Before designing any biological assay, we must understand the physical and regulatory baseline of the molecule. 3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid (CAS: 120221-67-2) is a solid compound that carries specific Globally Harmonized System (GHS) hazard classifications.

Table 1: Physicochemical Identity

Property Value
Chemical Name 3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid
CAS Number 120221-67-2
Molecular Formula C10H10N2O2
Molecular Weight 190.20 g/mol

| Physical Form | Solid |

Table 2: GHS Hazard Classification & Quantitative Safety Data

Hazard Code Statement Mechanistic Implication & Mitigation
H302 Harmful if swallowed Indicates acute systemic toxicity potential. Mitigate via strict ingestion controls.
H315 Causes skin irritation Lipophilic nature allows dermal penetration. Mandate chemically resistant nitrile gloves.
H319 Causes serious eye irritation Potential for severe mucosal damage. Mandate splash-proof safety goggles.

| H335 | May cause respiratory irritation | Airborne particulates irritate the respiratory tract. Handle exclusively in a Class II fume hood. |

Mechanistic Toxicology & Pharmacokinetics

To predict the in vivo behavior of 3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid, we must look at the historical data of the imidazopyridine class. The core structure is highly susceptible to specific metabolic pathways that dictate its safety profile.

Hepatotoxicity and Mitochondrial Dysfunction Historically, the imidazopyridine class has been heavily scrutinized due to the market withdrawal of drugs like the anxiolytic alpidem, which caused severe, idiosyncratic drug-induced liver injury (DILI)[1]. The toxicity mechanism often involves the generation of reactive intermediates during CYP450 metabolism. These intermediates can uncouple mitochondrial respiration, leading to ATP depletion, oxidative stress, and eventual hepatocellular necrosis.

Metabolic Clearance Shifts Modifications to the imidazopyridine core—such as the carboxylic acid and ethyl substitutions present in this specific molecule—dictate its clearance route. Literature on related imidazopyridine-based DGAT2 inhibitors demonstrates that structural changes can shift clearance mechanisms from direct glucuronidation of the core to CYP3A4-mediated oxidative metabolism, which profoundly impacts the compound's safety profile and risk for drug-drug interactions (DDIs)[2].

Pathway A 3-Ethylimidazo[1,5-a]pyridine- 1-carboxylic acid B CYP450 Oxidation (e.g., CYP3A4) A->B Phase I C Glucuronidation (UGT enzymes) A->C Phase II D Reactive Intermediates B->D Minor pathway G Renal Excretion B->G Soluble metabolites C->G Clearance E Mitochondrial Dysfunction (ATP Depletion) D->E Oxidative Stress F Hepatotoxicity / DILI E->F Apoptosis/Necrosis

Proposed metabolic clearance and potential hepatotoxicity pathways for imidazopyridine derivatives.

Experimental Safety Assessment Protocols

To validate the safety of this compound for downstream applications, I mandate a tiered, self-validating experimental approach. Do not rely solely on basic viability dyes (like MTT), as they can produce metabolic artifacts. Instead, we measure ATP directly to account for the mitochondrial liabilities inherent to imidazopyridines.

Protocol A: In Vitro Cytotoxicity Assay (HepG2 Cells)

Rationale: HepG2 cells provide a robust, metabolically competent baseline for human hepatic liability. Self-Validating System: We incorporate internal controls. A vehicle control (0.1% DMSO) establishes baseline viability (100%), while a positive control (50 µM Ketoconazole) confirms the assay's sensitivity to mitochondrial toxicity. If the positive control fails to reduce ATP levels by at least 40%, the entire plate is invalidated.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at a density of 10,000 cells/well in a white-walled 96-well microplate. Incubate for 24 hours at 37°C, 5% CO2 to allow adherence.

  • Compound Preparation: Dissolve 3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid in 100% DMSO to create a 100 mM stock. Perform serial dilutions in culture media to achieve final dosing concentrations (1 µM to 100 µM), ensuring final DMSO concentration remains ≤0.1%.

  • Dosing: Aspirate old media and apply the compound dilutions, vehicle control (0.1% DMSO), and positive control (50 µM Ketoconazole) to the cells in biological triplicates.

  • Incubation: Incubate the dosed plates for 24 hours and 48 hours to assess acute vs. prolonged toxicity.

  • Viability Readout: Equilibrate the plate to room temperature. Add an equal volume of CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes.

  • Data Acquisition: Record luminescence using a microplate reader. Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Workflow Step1 Compound Preparation Step3 Dosing (1-100 µM) Step1->Step3 Step2 HepG2 Cell Seeding Step2->Step3 Step4 ATP Viability Assay Step3->Step4 24h/48h Incubation Step5 IC50 Calculation & Analysis Step4->Step5 Luminescence Read

Step-by-step in vitro cytotoxicity screening workflow using HepG2 cells and ATP viability assays.

Protocol B: In Vivo Acute Oral Toxicity Workflow (OECD 423)

Rationale: To experimentally validate the H302 (Harmful if swallowed) classification. We utilize the OECD 423 Acute Toxic Class Method because it is a stepwise procedure that minimizes animal usage while providing statistically robust hazard categories.

Step-by-Step Methodology:

  • Animal Selection: Utilize healthy, young adult female Wistar rats (nulliparous and non-pregnant). Acclimate for 5 days prior to dosing.

  • Fasting & Dosing: Fast the animals overnight. Administer 3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid via oral gavage. Based on the H302 classification, initiate dosing at the 300 mg/kg step.

  • Observation: Monitor animals intensely for the first 4 hours post-dosing for signs of respiratory distress (validating H335) and neurological deficits (common with GABA-A modulating imidazopyridines). Continue daily observations for 14 days.

  • Necropsy: On day 14, euthanize surviving animals. Perform a gross necropsy with a specific focus on macroscopic changes to the liver (due to class-specific DILI risks) and kidneys.

Safe Handling & Risk Mitigation

Given the H315, H319, and H335 classifications, laboratory personnel must treat this compound as a potent multi-system irritant.

  • Engineering Controls: All weighing, solubilization, and transfer procedures must occur within a certified Class II biological safety cabinet or chemical fume hood to prevent inhalation of airborne particulates.

  • Personal Protective Equipment (PPE): Double-gloving with standard nitrile gloves is required. Splash-proof safety goggles must be worn at all times; standard safety glasses are insufficient for H319 compliance.

References
  • Title: Small structural changes of the imidazopyridine diacylglycerol acyltransferase 2 (DGAT2) inhibitors produce an improved safety profile Source: nih.gov URL: [Link]

  • Title: Imidazopyridine - Wikipedia Source: wikipedia.org URL: [Link]

Sources

Foundational

Receptor binding affinity studies of 3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the receptor binding affinity of a foundational pharmacophore requires moving beyond basic IC₅₀ readouts and understanding the biophysical and mechanistic realities of the ligand-receptor interface.

This technical guide provides an in-depth framework for evaluating the binding affinity of 3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid (CAS 120221-67-2)[1], a highly privileged building block used extensively in the synthesis of potent serotonergic 5-HT₃ and 5-HT₄ receptor ligands[2],[3].

Pharmacophore Context & Mechanistic Grounding

3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid is rarely evaluated as a terminal drug; rather, it is the critical scaffold from which high-affinity meso-azacyclic amides and pyrrolizidine esters are derived[2],[3].

The Structural Causality of Binding:

  • Imidazopyridine Core: Provides essential π−π stacking interactions with aromatic residues (e.g., Trp, Tyr) within the orthosteric binding pockets of serotonin receptors.

  • 3-Ethyl Substitution: Occupies a specific hydrophobic sub-pocket. Literature demonstrates that while unsubstituted variants possess moderate affinity, specific substitutions (like 6-chloro or 3-ethyl) can boost binding potency by over an order of magnitude[2].

  • 1-Carboxylic Acid: Serves as the synthetic anchoring vector. When converted to an amide or ester bearing a basic amine (like pyrrolizidine), the resulting ligand forms a critical salt bridge with the conserved Aspartate residue (e.g., Asp100 in 5-HT₄), driving sub-nanomolar affinity[2].

5-HT₄ Receptor Activation Pathway

The 5-HT₄ receptor is a Gs-coupled GPCR. When an imidazopyridine-derived agonist binds, it triggers the following signal transduction cascade:

Pathway Ligand Imidazopyridine Ligand Receptor 5-HT4 Receptor (GPCR) Ligand->Receptor Orthosteric Binding Gs Gαs Protein Receptor->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP AC->cAMP ATP Hydrolysis PKA Protein Kinase A cAMP->PKA Phosphorylation Cascade

Fig 1: 5-HT4 receptor signaling cascade initiated by imidazopyridine-derived ligands.

Self-Validating Experimental Protocols

To accurately assess binding affinity, the experimental approach must be tailored to the molecule's state. The free carboxylic acid fragment requires kinetic evaluation via Surface Plasmon Resonance (SPR), while the fully synthesized amides/esters are evaluated via High-Throughput Radioligand Displacement.

Protocol A: Surface Plasmon Resonance (SPR) Kinetics (For the Acid Scaffold)

Causality Check: Why use SPR for the acid fragment? The free carboxylic acid lacks the basic amine required to form a strong salt bridge, resulting in a low-affinity, transient binding event ( KD​ in the micromolar range). Radioligand assays fail here because the rapid off-rate ( koff​ ) causes the fragment to wash away during vacuum filtration. SPR captures these rapid kinetic interactions in real-time without a wash step.

  • Sensor Chip Functionalization: Capture His-tagged 5-HT₄ receptors onto a Ni-NTA sensor chip to ensure uniform, directional orientation of the binding pocket.

  • Self-Validation (Reference Cell): Route the analyte over a blank reference flow cell (Fc1) prior to the active cell (Fc2). The true specific binding response is strictly defined as Fc2 - Fc1, eliminating bulk refractive index errors.

  • Analyte Injection: Inject 3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid at a concentration gradient (1 μ M to 100 μ M) at a high flow rate (50 μ L/min) to minimize mass transport limitations.

  • Kinetic Evaluation: Fit the resulting sensograms to a 1:1 Langmuir binding model to extract Kon​ , Koff​ , and calculate KD​ .

Protocol B: Radioligand Displacement Assay (For Active Derivatives)

Causality Check: Why pre-soak GF/B filters in 0.1% Polyethylenimine (PEI)? Glass fiber filters possess a net negative charge. Because the potent derivatives of this scaffold contain basic azacyclic rings that are protonated at physiological pH (7.4), they will bind electrostatically to the filter matrix. PEI coats the fibers, neutralizing the charge and eliminating false-positive background noise.

  • Membrane Preparation: Harvest HEK293 cells stably expressing the 5-HT₄ receptor. Homogenize in 50 mM HEPES buffer (pH 7.4) and centrifuge at 40,000 x g.

  • Incubation: In a 96-well plate, combine 50 μ g of membrane protein, the imidazopyridine derivative (varying concentrations), and 0.5 nM of [3H] -GR113808 (a highly selective 5-HT₄ radioligand).

  • Self-Validation (Defining NSB): In control wells, add 10 μ M of unlabeled GR113808. This defines Non-Specific Binding (NSB). If NSB exceeds 30% of Total Binding (TB), the assay fails QC, preventing artifactual data from entering the pipeline.

  • Filtration & Counting: Terminate the reaction via rapid vacuum filtration over PEI-soaked GF/B filters. Wash 3x with ice-cold buffer, dry, and quantify via liquid scintillation counting.

  • Data Analysis: Calculate the IC₅₀ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Workflow Membrane 1. Membrane Preparation (HEK293 / 5-HT4R) Incubation 2. Radioligand Incubation Ligand + [³H]-GR113808 Membrane->Incubation Filtration 3. Rapid Vacuum Filtration (GF/B filters + 0.1% PEI) Incubation->Filtration Washing 4. Cold Buffer Wash (Terminate Reaction) Filtration->Washing Counting 5. Liquid Scintillation Counting Washing->Counting Analysis 6. Data Analysis (Cheng-Prusoff Equation) Counting->Analysis

Fig 2: Step-by-step radioligand displacement workflow for evaluating binding affinity.

Data Synthesis & Quantitative Evaluation

The transition from the free carboxylic acid scaffold to its meso-azacyclic amide derivatives yields a massive leap in binding affinity. The table below summarizes the structure-activity relationship (SAR) evolution of this chemical class[2].

Compound / Scaffold StateReceptor TargetBinding Affinity ( Ki​ / pA2​ )Functional Activity
3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid 5-HT₄ / 5-HT₃ KD​>10μM (Fragment)Inactive Precursor
Unsubstituted Imidazopyridine Amide5-HT₄ pA2​=6.75 Moderate Antagonist
6-Chloro-3-ethylimidazo[1,5-a]pyridine Amide5-HT₄ Ki​=1.4 nM ( pA2​=8.13 )Potent Antagonist
Imidazopyridine Meso-azacyclic Amide5-HT₃ Ki​≈152 nMAntagonist

Note: The addition of a chlorine atom at the 6-position of the imidazopyridine ring boosts 5-HT₄ potency by over an order of magnitude, demonstrating the extreme sensitivity of the receptor's hydrophobic sub-pocket[2].

References

  • [2] Title: Pyrrolizidine Esters and Amides as 5-HT4 Receptor Agonists and Antagonists Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • [3] Title: US5137893A - Pharmaceutically useful meso-azacyclic amides of imidazopyridines Source: Google Patents URL:

Sources

Exploratory

Preliminary Investigation of 3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid Bioactivity: An In-depth Technical Guide

Abstract This technical guide provides a comprehensive framework for the preliminary in vitro investigation of the bioactivity of a novel compound, 3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid. The imidazo[1,5-a]pyrid...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the preliminary in vitro investigation of the bioactivity of a novel compound, 3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid. The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic system known to be a constituent in molecules with a wide array of pharmacological properties, including anticancer, antifungal, and anti-inflammatory activities.[1][2][3] This document outlines a logical, tiered approach for assessing the potential therapeutic relevance of this new chemical entity, beginning with broad-spectrum cytotoxicity screening and progressing to more defined mechanism-of-action studies and preliminary ADME-Tox profiling. The protocols herein are designed to be self-validating and are grounded in established methodologies to ensure scientific rigor and data integrity. This guide is intended for researchers, scientists, and drug development professionals engaged in the early stages of small molecule drug discovery.

Introduction and Rationale

The imidazopyridine heterocyclic ring system, due to its structural similarity to purines, has been a focal point of medicinal chemistry research, yielding compounds with diverse biological activities.[4] Various isomers of imidazopyridine have been explored, with the imidazo[1,5-a]pyridine core being of particular interest for its presence in pharmacologically active agents.[1][2] Notably, derivatives of this scaffold have demonstrated potent anticancer activities. For instance, certain imidazo[1,5-a]pyridine-benzimidazole hybrids have been shown to induce apoptosis and inhibit tubulin polymerization in cancer cell lines.[5]

The subject of this guide, 3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid, is a novel analogue designed to explore new chemical space within this promising class of compounds. The presence of the carboxylic acid moiety at the 1-position and an ethyl group at the 3-position may confer unique physicochemical properties and biological targets compared to previously studied derivatives. This investigation is predicated on the hypothesis that 3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid possesses cytotoxic or cytostatic activity against cancer cells, warranting a systematic evaluation of its bioactivity.

Our investigative strategy will follow a three-tiered approach:

  • Tier 1: Primary Screening: Broad assessment of cytotoxicity across a panel of cancer cell lines to determine the compound's general potency and spectrum of activity.

  • Tier 2: Mechanism of Action (MoA) Elucidation: Initial studies to uncover the potential molecular mechanisms underlying the observed bioactivity, focusing on common cancer-related pathways.

  • Tier 3: Preliminary ADME-Tox Profiling: Early-stage assessment of drug-like properties to gauge the compound's potential for further development.

This structured approach ensures a cost-effective and scientifically sound progression from initial hit identification to a more comprehensive understanding of the compound's therapeutic potential.

Tier 1: Primary Cytotoxicity Screening

The initial step in evaluating a novel compound's potential as an anticancer agent is to determine its effect on cell viability and proliferation.[6] We will employ a robust and widely accepted colorimetric assay for this purpose.

Cell Viability Assessment using XTT Assay

The XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay is a reliable method for quantifying metabolically active cells.[7][8] In this assay, mitochondrial dehydrogenases in viable cells reduce the water-soluble XTT tetrazolium salt to a soluble formazan dye, the amount of which is directly proportional to the number of living cells.[9] The XTT assay is preferred over the traditional MTT assay as it eliminates the need for a formazan solubilization step, thus reducing handling and potential for error.[8]

Experimental Workflow: XTT Cytotoxicity Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture 1. Culture Cancer Cell Lines cell_seeding 3. Seed Cells into 96-well Plates cell_culture->cell_seeding compound_prep 2. Prepare Serial Dilutions of 3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid compound_treatment 4. Treat Cells with Compound Dilutions compound_prep->compound_treatment cell_seeding->compound_treatment incubation 5. Incubate for 48-72 hours compound_treatment->incubation xtt_addition 6. Add XTT Reagent incubation->xtt_addition xtt_incubation 7. Incubate for 2-4 hours xtt_addition->xtt_incubation read_absorbance 8. Measure Absorbance at 450 nm xtt_incubation->read_absorbance calculate_viability 9. Calculate Percent Cell Viability read_absorbance->calculate_viability determine_ic50 10. Determine IC50 Values calculate_viability->determine_ic50 caption Workflow for XTT-based cytotoxicity screening.

Caption: Workflow for XTT-based cytotoxicity screening.

Detailed Protocol: XTT Assay

  • Cell Culture: Maintain a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) and a non-cancerous cell line (e.g., HEK293 [human embryonic kidney]) in their respective recommended culture media.

  • Cell Seeding: Harvest cells in the exponential growth phase and seed them into 96-well microtiter plates at an optimized density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of 3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

  • Cell Treatment: Replace the culture medium in the 96-well plates with the medium containing the various concentrations of the test compound. Include vehicle controls (DMSO-treated cells) and untreated controls.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add the XTT reagent to each well and incubate for 2-4 hours.

  • Data Acquisition: Measure the absorbance of the formazan product at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curves and determine the half-maximal inhibitory concentration (IC50) values using non-linear regression analysis.

Hypothetical Data Presentation

Cell LineTissue of OriginIC50 (µM) of 3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid
MCF-7Breast Cancer8.5
A549Lung Cancer12.3
HCT116Colon Cancer5.2
HEK293Normal Kidney> 100

Tier 2: Preliminary Mechanism of Action (MoA) Studies

Should the primary screening reveal potent and selective cytotoxic activity, the next logical step is to investigate the potential mechanism of action. Based on the known activities of related imidazopyridine compounds, we will initially focus on two key areas: kinase inhibition and apoptosis induction.

Kinase Inhibition Profiling

Many small molecule anticancer drugs function by inhibiting protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[10] A broad-spectrum kinase inhibition assay can provide valuable insights into the compound's potential targets.

Experimental Workflow: Kinase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis kinase_panel 1. Select a Panel of Recombinant Kinases reaction_setup 3. Set up Kinase Reactions with Substrate, ATP, and Compound kinase_panel->reaction_setup compound_prep 2. Prepare Test Compound at a Fixed Concentration compound_prep->reaction_setup incubation 4. Incubate to Allow Phosphorylation reaction_setup->incubation detection 5. Add Detection Reagent (e.g., Luminescent) incubation->detection read_signal 6. Measure Signal (Luminescence/Fluorescence) detection->read_signal calculate_inhibition 7. Calculate Percent Inhibition for Each Kinase read_signal->calculate_inhibition identify_hits 8. Identify Kinases with Significant Inhibition calculate_inhibition->identify_hits caption Workflow for a broad-spectrum kinase inhibition assay.

Caption: Workflow for a broad-spectrum kinase inhibition assay.

Detailed Protocol: In Vitro Kinase Inhibition Assay

  • Kinase Selection: Utilize a commercially available panel of recombinant human kinases relevant to cancer (e.g., kinases from the PI3K/Akt/mTOR pathway, receptor tyrosine kinases).

  • Reaction Setup: In a suitable microplate format, combine the kinase, its specific substrate, and ATP at its Km concentration. Add 3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid at a fixed concentration (e.g., 10 µM). Include positive (known inhibitor) and negative (vehicle) controls.

  • Kinase Reaction: Incubate the plate at 30°C for a specified time to allow the phosphorylation reaction to proceed.

  • Detection: Stop the reaction and add a detection reagent that quantifies the amount of ADP produced (an indicator of kinase activity), often through a luminescence-based system.

  • Data Acquisition: Read the luminescent signal using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for the test compound relative to the controls.

Hypothetical Data Presentation

Kinase TargetPathwayPercent Inhibition at 10 µM
PI3KαPI3K/Akt/mTOR85%
Akt1PI3K/Akt/mTOR78%
mTORPI3K/Akt/mTOR65%
EGFRReceptor Tyrosine Kinase15%
VEGFR2Receptor Tyrosine Kinase22%
Apoptosis Induction Assessment

A hallmark of many effective anticancer agents is their ability to induce programmed cell death, or apoptosis. We will use Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to quantify apoptotic cells.

Signaling Pathway: Extrinsic and Intrinsic Apoptosis

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway FasL FasL/TNF DeathR Death Receptor FasL->DeathR DISC DISC Formation DeathR->DISC ProCasp8 Pro-Caspase-8 DISC->ProCasp8 Casp8 Caspase-8 ProCasp8->Casp8 Bcl2_fam Bcl-2 Family (Bax/Bak) Casp8->Bcl2_fam Crosstalk ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 DNA_Damage DNA Damage/ Stress DNA_Damage->Bcl2_fam Mito Mitochondria Bcl2_fam->Mito CytoC Cytochrome c Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Caspase-9 Apoptosome->Casp9 ProCasp9 Pro-Caspase-9 ProCasp9->Apoptosome Casp9->ProCasp3 Casp3 Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis caption Simplified overview of major apoptosis signaling pathways.

Caption: Simplified overview of major apoptosis signaling pathways.

Detailed Protocol: Annexin V/PI Staining

  • Cell Treatment: Treat the most sensitive cancer cell line (e.g., HCT116) with 3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide. Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Tier 3: Preliminary In Vitro ADME-Tox Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity properties is crucial for identifying potential liabilities that could hinder its development.[11][12]

Metabolic Stability

The metabolic stability of a compound in the presence of liver enzymes is a key determinant of its in vivo half-life.[12] This is often assessed using liver microsomes.

Detailed Protocol: Microsomal Stability Assay

  • Reaction Setup: Incubate 3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid (at a low µM concentration) with human liver microsomes in the presence of NADPH (a necessary cofactor for metabolic enzymes).

  • Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (Clint) of the compound.

Hypothetical Data Presentation

CompoundIn Vitro Half-life (t½, min)Intrinsic Clearance (Clint, µL/min/mg)Classification
3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid4525Moderately Stable
Verapamil (Control)1575Low Stability
Plasma Protein Binding

The extent to which a compound binds to plasma proteins affects its distribution and the concentration of free drug available to act on its target.[11]

Detailed Protocol: Equilibrium Dialysis

  • Apparatus Setup: Use a rapid equilibrium dialysis (RED) device with a semi-permeable membrane separating a plasma-containing chamber from a buffer-containing chamber.

  • Compound Addition: Add 3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid to the plasma chamber.

  • Incubation: Incubate the device until equilibrium is reached (typically 4-6 hours).

  • Analysis: Measure the concentration of the compound in both the plasma and buffer chambers using LC-MS/MS.

  • Data Analysis: Calculate the percentage of the compound bound to plasma proteins.

Conclusion and Future Directions

This guide outlines a systematic and logical approach for the preliminary bioactivity screening of 3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid. The proposed tiered workflow, beginning with broad cytotoxicity screening and progressing through mechanism of action studies and preliminary ADME-Tox profiling, provides a robust framework for making informed decisions about the compound's future development.

Positive results from this initial investigation, such as potent and selective anticancer activity coupled with a promising early ADME-Tox profile, would justify more extensive studies. These would include validation of kinase targets in cell-based assays, further elucidation of the apoptotic pathway, and a more comprehensive ADME-Tox assessment, ultimately leading to in vivo efficacy studies in animal models of cancer. The data generated through this structured approach will be critical in determining whether 3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid represents a viable lead compound for the development of a novel therapeutic agent.

References

  • Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway. Organic & Biomolecular Chemistry (RSC Publishing).
  • CyQUANT XTT and MTT Assays for Cell Viability. Thermo Fisher Scientific - US.
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. (2017).
  • XTT Assays vs MTT. Biotech Spain. (2025).
  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. PMC.
  • Exploring the untapped pharmacological potential of imidazopyridazines. RSC Publishing. (2024).
  • MTT assay. Wikipedia.
  • An Overview of Various Heterocyclic Imidazopyridine, Triazolopyridine and Quinoline Derivatives and Their Biological. ResearchGate.
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. (2013).
  • XTT Cell Viability Assay Kit. Biotium.
  • What is an Inhibition Assay? Blog - Biobide.
  • Principal imidazo[1,5-a]pyridine biologically active derivatives (the...). ResearchGate.
  • Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. (2025).
  • Imidazopyridine–chalcone‐based compounds possessing potent pharmacological properties. ResearchGate.
  • Enzyme Activity Assays. Amsbio.
  • Molecular Mechanism Studies of Enzyme Inhibition. Creative Enzymes. (2025).
  • Screening Methods for Bioactivity and Pharmacological Properties of Natural Products. Hilaris. (2024).
  • In Vitro Assay Protocols for Novel Antimicrobial Compounds. Benchchem.
  • Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. PMC.
  • High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry - ACS Publications. (2021).
  • Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH. (2012).
  • Receptor-Ligand Binding Assays. Labome. (2022).
  • Substituent Effects Control the Biological Activity of Mn(II) Imidazo[1,2-a]pyridine Complexes. MDPI. (2026).
  • Early ADME Screening: 3 Ways It Boosts IND Submission Success. WuXi AppTec. (2023).
  • SIGMA RECEPTOR BINDING ASSAYS. PMC - NIH. (2016).
  • Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery.
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. (2021).
  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. PMC.
  • In Vitro and In Silico ADME-Tox Profiling and Safety Significance of Multifunctional Monoamine Oxidase Inhibitors Targeting Neurodegenerative Diseases. PMC.
  • Role of in vitro two-dimensional (2D) and three-dimensional (3D) cell culture systems for ADME-Tox screening in drug discovery and development: a comprehensive review. ADMET and DMPK - IAPC Journals. (2022).
  • In Vitro ADME Screening Services. Formulation / BOC Sciences.
  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Discovery World. (2019).
  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Receptor-Ligand Binding Assays. Revvity.
  • A New Synthetic Route for Synthesis of 3‐Substituted Imidazo[1,5‐ a ]pyridines. ChemistrySelect.
  • Convenient synthesis of imidazo[1,5-a]pyrimidine derivatives and their unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives. ResearchGate. (2026).
  • Synthesis of Novel Imidazo[1.5-a]pyridyl Compounds. University of KwaZulu-Natal Research Space.
  • Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. PMC.
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. (2026).
  • Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Scirp.org.
  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. PMC. (2025).
  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. MDPI. (2023).

Sources

Protocols & Analytical Methods

Method

Application Note: NMR Spectroscopy Characterization of 3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid

Introduction & Scientific Rationale Imidazo[1,5-a]pyridines are privileged, electron-rich heterocyclic scaffolds in medicinal chemistry, frequently utilized in the development of PI3K- γ inhibitors, aromatase inhibitors,...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Imidazo[1,5-a]pyridines are privileged, electron-rich heterocyclic scaffolds in medicinal chemistry, frequently utilized in the development of PI3K- γ inhibitors, aromatase inhibitors, and CNS-active therapeutics[1]. The precise structural characterization of functionalized derivatives, such as 3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid (CAS: 120221-67-2), is a critical quality control step for structure-activity relationship (SAR) tracking.

This application note details a robust, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy workflow designed to unambiguously assign the 1 H and 13 C resonances of this molecule. By combining 1D and 2D NMR techniques, we establish a rigorous framework that prevents misassignment of the highly conjugated pyridine ring protons and confirms the regiochemistry of the imidazole substituents[2].

Causality in Experimental Design

As a best practice in structural elucidation, experimental parameters must be chosen to counteract the specific physical properties of the analyte:

  • Solvent Selection (DMSO- d6​ vs. CDCl 3​ ): The C1-carboxylic acid moiety readily forms strongly hydrogen-bonded dimers in non-polar solvents like CDCl 3​ , inducing severe line broadening and concentration-dependent chemical shifts. DMSO- d6​ acts as a strong hydrogen-bond acceptor, disrupting these dimers to yield sharp, highly reproducible resonances.

  • Multiplicity-Edited HSQC: Standard HSQC identifies direct C-H correlations. By employing a multiplicity-edited sequence, we instantly differentiate the ethyl CH 2​ group (negative phase) from the CH 3​ and aromatic CH protons (positive phase), streamlining the assignment of the aliphatic region and validating the proton counts.

  • NOESY Mixing Time: For a small molecule (MW = 190.20 g/mol ), the rotational correlation time ( τc​ ) is short, placing it in the positive NOE regime. A mixing time of 300 ms is optimal to observe NOE build-up without the confounding effects of spin diffusion.

Detailed Experimental Protocols

Sample Preparation
  • Weighing: Accurately weigh 15.0 ± 0.5 mg of 3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid.

  • Dissolution: Dissolve the solid in 0.6 mL of DMSO- d6​ (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference ( δ = 0.00 ppm).

  • Homogenization: Vortex the mixture for 30 seconds to ensure complete dissolution.

  • Filtration: Filter the solution through a 0.2 μ m PTFE syringe filter directly into a high-quality 5 mm NMR tube. Rationale: Filtration removes paramagnetic impurities and undissolved particulates, which is a mandatory step to achieve optimal magnetic field homogeneity (shimming) and narrow line widths.

Instrument Setup and Acquisition

Experiments are conducted on a Bruker Avance III HD 600 MHz spectrometer equipped with a 5 mm CryoProbe, regulated at 298 K.

  • 1 H NMR (600 MHz): Pulse program zg30; 16 scans; relaxation delay (D1) = 2.0 s; acquisition time (AQ) = 2.7 s; spectral width = 20 ppm.

  • 13 C NMR (150 MHz): Pulse program zgpg30 (WALTZ-16 decoupling); 1024 scans; D1 = 2.0 s. (Note: Quantitative integration of the quaternary C1 and carboxylic acid carbons requires a D1 > 10 s or the addition of a relaxation agent like Cr(acac) 3​ ).

  • 2D COSY: Pulse program cosygpqf; 256 increments in t1​ ; 2048 points in t2​ ; 4 scans per increment.

  • 2D HSQC: Pulse program hsqcedetgpsisp2.2 (multiplicity-edited); 256 increments; 1.5 s relaxation delay.

  • 2D HMBC: Pulse program hmbcgplpndqf; optimized for long-range coupling constant nJCH​ = 8.0 Hz; 256 increments.

  • 2D NOESY: Pulse program noesygpphpp; mixing time = 300 ms; 256 increments.

The Self-Validating NMR Workflow

To ensure trustworthiness, the assignment follows a self-validating logic where scalar connectivity is orthogonally confirmed by spatial proximity.

NMR_Workflow Start Sample Prep (15 mg in DMSO-d6) H1 1D 1H NMR (Proton environments) Start->H1 C13 1D 13C NMR (Carbon framework) Start->C13 COSY 2D COSY (H-H Spin Systems) H1->COSY HSQC 2D multiplicity-edited HSQC (C-H Direct Bonds) H1->HSQC C13->HSQC HMBC 2D HMBC (Long-range C-H, Quat. C) COSY->HMBC HSQC->HMBC NOESY 2D NOESY (Spatial Proximity) HMBC->NOESY Structure Validated Structure 3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid NOESY->Structure

Workflow for NMR characterization and structural validation of the target compound.
Data Presentation & Spectral Assignments

The imidazo[1,5-a]pyridine core presents a highly conjugated system. The assignment of the pyridine ring protons follows the well-documented electronic distribution of this heterocycle, where H5 and H8 are significantly deshielded compared to H6 and H7 due to the bridgehead nitrogen and carbon, respectively[3].

Table 1: Quantitative 1 H and 13 C NMR Spectral Assignments in DMSO- d6​

Position 1 H Chemical Shift ( δ , ppm)Multiplicity & J (Hz) 13 C Chemical Shift ( δ , ppm)Key HMBC Correlations (H C)
1 --125.4-
3 --138.2-
5 8.20d, J = 7.1122.5C3, C7, C8a
6 6.70t, J = 6.9114.3C4a, C8
7 6.95dd, J = 9.0, 6.9120.1C5, C8a
8 8.30d, J = 9.0118.6C6, C1, C8a
8a (Bridgehead)--131.5-
COOH 12.50br s164.2C1, C8a
CH 2​ (Ethyl)3.05q, J = 7.520.4C3, CH 3​ , C5
CH 3​ (Ethyl)1.32t, J = 7.513.1C3, CH 2​

Note: Chemical shifts are representative values based on empirical predictive models and structural analogues for imidazo[1,5-a]pyridines.

Structural Validation Logic
  • Regiochemistry of the Ethyl Group (HMBC & NOESY): The ethyl CH 2​ protons ( δ 3.05) show a strong 2-bond HMBC correlation to C3 ( δ 138.2) and a weaker 3-bond correlation to C5 ( δ 122.5). In the standard IUPAC numbering for imidazo[1,5-a]pyridine, C3 and C5 are spatially adjacent across the bridgehead nitrogen (N4). A strong NOESY cross-peak between the ethyl CH 2​ and H5 ( δ 8.20) provides definitive orthogonal validation that the ethyl group is anchored at C3, not C1.

  • Assignment of Pyridine Protons (COSY & HMBC): The COSY spectrum establishes the contiguous spin system of the pyridine ring (H5–H6–H7–H8). H5 and H8 are differentiated by their HMBC correlations: H8 ( δ 8.30) correlates with C1 ( δ 125.4), linking the pyridine ring to the carboxylic acid-bearing carbon, whereas H5 correlates with C3.

References

  • Title: Heterocyclic compounds as pi3k-gamma inhibitors (WO2017079519A1)
  • Title: C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation Source: ACS Omega / PubMed Central URL: [Link]

  • Title: Formation of Imidazo[1,5-a]pyridine Derivatives Due to the Action of Fe2+ on Dynamic Libraries of Imines Source: The Journal of Organic Chemistry URL: [Link]

Application

The Versatile Building Block: Application Notes for 3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid in Synthetic Chemistry

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif found in a variety of biologically active compounds and functional materials. Its unique electronic properties and synthetic tractability have made i...

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Author: BenchChem Technical Support Team. Date: March 2026

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif found in a variety of biologically active compounds and functional materials. Its unique electronic properties and synthetic tractability have made it a focal point for researchers in medicinal chemistry and materials science. This document provides a comprehensive guide to the synthesis and application of a specific, yet underexplored derivative, 3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid , as a versatile building block in organic synthesis. While this specific compound is not extensively documented in current literature, this guide extrapolates from established synthetic methodologies for closely related analogues to propose a reliable synthetic pathway and detail its potential applications.

Proposed Synthesis of 3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid

The synthesis of the target molecule can be envisioned through a two-stage process: first, the construction of the 3-ethylimidazo[1,5-a]pyridine core, followed by the introduction of the carboxylic acid functionality at the 1-position.

Synthesis of the 3-Ethylimidazo[1,5-a]pyridine Core

Several methods have been reported for the synthesis of 3-substituted imidazo[1,5-a]pyridines.[1][2] A plausible and efficient route involves the condensation of 2-picolylamine with an appropriate aldehyde in the presence of an oxidizing agent.[1] To obtain the 3-ethyl derivative, propanal would be the aldehyde of choice.

Synthesis of 3-Ethylimidazo[1,5-a]pyridine Picolylamine 2-Picolylamine Intermediate Dihydro-imidazo- [1,5-a]pyridine intermediate Picolylamine->Intermediate Propanal Propanal Propanal->Intermediate Oxidant Oxidant (e.g., SeO2) Product 3-Ethylimidazo[1,5-a]pyridine Intermediate->Product Oxidation Synthesis of 3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid Start 3-Ethylimidazo[1,5-a]pyridine Intermediate 2,2,2-Trifluoro-1-(3-ethylimidazo [1,5-a]pyridin-1-yl)ethanone Start->Intermediate 1. Acylation Acylation with Trifluoroacetic Anhydride Product 3-Ethylimidazo[1,5-a]pyridine- 1-carboxylic acid Intermediate->Product 2. Cleavage Haloform Cleavage (e.g., NaOH) Amide_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve 3-Ethylimidazo[1,5-a]pyridine- 1-carboxylic acid in anhydrous DMF B Add amine (1.1 eq) and DIPEA (3.0 eq) A->B C Add coupling agent (e.g., HATU, 1.2 eq) B->C D Stir at room temperature (monitor by TLC/LC-MS) C->D E Quench with water D->E F Extract with ethyl acetate E->F G Wash with brine, dry, and concentrate F->G H Purify by column chromatography G->H I Final Amide Product H->I

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid

Welcome to the technical support center for the synthesis of 3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tro...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to optimize your reaction yields and overcome common synthetic challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid, presented in a question-and-answer format.

Question 1: My reaction yield is consistently low. What are the primary factors affecting the yield in this synthesis?

Low yields in the synthesis of polysubstituted imidazo[1,5-a]pyridines can often be attributed to a combination of factors related to starting materials, reaction conditions, and intermediate stability. A systematic approach to troubleshooting is crucial.

Potential Causes and Solutions:

  • Purity of Starting Materials: Impurities in your starting materials, such as the 2-(aminomethyl)pyridine derivative or the acylating agent, can significantly hinder the reaction.

    • Recommendation: Ensure all reagents are of high purity. Recrystallize or distill starting materials if necessary. Solvents should be anhydrous, as water can interfere with several of the proposed reaction steps, particularly those involving dehydrative cyclization.

  • Suboptimal Reaction Conditions: The choice of catalyst, solvent, and temperature are critical parameters that require careful optimization.

    • Catalyst: For syntheses involving cyclization, both acid and metal catalysts have been employed for the broader class of imidazo[1,5-a]pyridines.[1] If using a copper-catalyzed approach, the choice of copper salt and ligand can be critical.[2][3][4]

    • Solvent: The solvent can influence reaction rates and selectivity. Aprotic solvents like toluene or dichlorobenzene are often used, and their combination can sometimes lead to quantitative yields.[2]

    • Temperature: While higher temperatures can increase the reaction rate, they can also promote the formation of side products. It is advisable to conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Incomplete Reaction: The reaction may not be proceeding to completion.

    • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction appears to have stalled, a modest increase in temperature or an extension of the reaction time may be beneficial.

Question 2: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?

Side product formation is a common challenge in heterocyclic synthesis. Identifying these byproducts can provide valuable insights into the reaction mechanism and guide optimization efforts.

Common Side Reactions and Mitigation Strategies:

  • Formation of Regioisomers: In syntheses involving asymmetrical starting materials, the formation of regioisomers is a possibility.

    • Recommendation: The synthetic strategy should be designed to control regioselectivity. For instance, a stepwise approach where the substituents are introduced sequentially can provide better control.

  • Incomplete Cyclization: The intermediate may fail to cyclize efficiently, leading to the accumulation of acyclic precursors.

    • Recommendation: Ensure that the conditions for the cyclization step are optimal. This may involve adjusting the temperature, using a more effective dehydrating agent, or changing the catalyst.

  • Over-alkylation or Acylation: The product, once formed, may undergo further reaction if it is sufficiently nucleophilic.

    • Recommendation: Control the stoichiometry of the reactants carefully. Adding the acylating or alkylating agent dropwise over a period can help to maintain a low concentration and minimize secondary reactions.

Question 3: I am struggling with the purification of the final product. What are some effective purification strategies?

The purification of polar, nitrogen-containing heterocyclic compounds like 3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid can be challenging.

Purification Recommendations:

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture is often the most effective method for obtaining high-purity material.

  • Column Chromatography: For non-crystalline products or for the removal of closely related impurities, column chromatography on silica gel is a standard technique.

    • Solvent System: A gradient elution starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane/methanol) is recommended. The presence of the carboxylic acid may necessitate the addition of a small amount of acetic or formic acid to the mobile phase to prevent tailing.

  • Preparative HPLC: For difficult separations or to obtain very high purity material, preparative High-Performance Liquid Chromatography (HPLC) can be employed.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic strategy for 3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid?

A plausible and efficient approach involves a multi-step synthesis. A novel method for the synthesis of imidazo[1,5-a]pyridine-1-carboxylic acids involves the reaction of 2-(aminomethyl)pyridine with an acyl chloride, followed by a one-pot treatment with trifluoroacetic anhydride and subsequent haloform cleavage to yield the desired 1-carboxylic acid.[5] To introduce the 3-ethyl substituent, a strategy could involve using an appropriately substituted 2-(aminomethyl)pyridine or introducing the ethyl group at a later stage via a separate reaction.

Q2: How can I introduce the ethyl group at the 3-position?

Several methods have been reported for the synthesis of 3-substituted imidazo[1,5-a]pyridines. One common approach involves the reaction of 2-picolylamine with an appropriate aldehyde in the presence of an oxidizing agent.[6] For a 3-ethyl derivative, propanal could be a suitable aldehyde.

Q3: Are there any one-pot methods available for the synthesis of substituted imidazo[1,5-a]pyridines?

Yes, one-pot, three-component condensation reactions of a pyridyl ketone, an aldehyde, and ammonium acetate have been reported for the synthesis of 1,3-disubstituted imidazo[1,5-a]pyridines.[7] These methods can offer improved efficiency and reduced waste.

Q4: What is the role of a copper catalyst in some of the reported syntheses?

Copper catalysts, often in combination with an oxidant like oxygen or a co-catalyst like iodine, can facilitate various transformations in the synthesis of imidazo[1,5-a]pyridines.[2][3][4] These include oxidative amination of C(sp3)-H bonds and decarboxylative cyclizations.[2][3][4]

Experimental Protocols

Protocol 1: Synthesis of Imidazo[1,5-a]pyridine-1-carboxylic Acid (General Procedure)

This protocol is adapted from a reported synthesis of the parent compound and would need to be modified for the 3-ethyl derivative.[5]

  • To a solution of 2-(aminomethyl)pyridine in an appropriate aprotic solvent, add an acyl chloride dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • In a one-pot procedure, add trifluoroacetic anhydride and continue stirring.

  • The resulting trifluoromethyl ketone intermediate is then subjected to haloform cleavage to yield the imidazo[1,5-a]pyridine-1-carboxylic acid.

Data Presentation

Table 1: Troubleshooting Guide Summary

IssuePotential CauseRecommended Solution
Low Yield Impure reagentsRecrystallize/distill starting materials, use anhydrous solvents.
Suboptimal conditionsOptimize catalyst, solvent, and temperature.
Incomplete reactionIncrease reaction time or temperature, monitor with TLC/LC-MS.
Side Products Regioisomer formationEmploy a regioselective synthetic strategy.
Incomplete cyclizationOptimize cyclization conditions (temperature, dehydrating agent).
Over-alkylation/acylationControl stoichiometry, use dropwise addition of reagents.
Purification Issues Polar productUse recrystallization or column chromatography with a modified mobile phase (add acid).
Close-running impuritiesEmploy preparative HPLC for high-purity samples.

Visualizations

Diagram 1: Proposed Synthetic Pathway

G A 2-(aminomethyl)pyridine C Intermediate Amide A->C Acylation B Acyl Chloride B->C E Trifluoromethyl Ketone C->E Cyclization D Trifluoroacetic Anhydride D->E G Imidazo[1,5-a]pyridine-1-carboxylic Acid E->G Hydrolysis F Haloform Cleavage F->G

Caption: A potential synthetic route to the target molecule's core structure.

Diagram 2: Troubleshooting Workflow for Low Yield

G Start Low Reaction Yield CheckPurity Check Purity of Starting Materials Start->CheckPurity Impure Impure? CheckPurity->Impure OptimizeCond Optimize Reaction Conditions Suboptimal Suboptimal? OptimizeCond->Suboptimal MonitorReaction Monitor Reaction Progress Incomplete Incomplete? MonitorReaction->Incomplete Impure->OptimizeCond No Purify Purify Reagents Impure->Purify Yes Suboptimal->MonitorReaction No Adjust Adjust T, t, Catalyst, Solvent Suboptimal->Adjust Yes Extend Extend Reaction Time / Increase T Incomplete->Extend Yes End Improved Yield Incomplete->End No Purify->OptimizeCond Adjust->MonitorReaction Extend->End

Caption: A decision tree for troubleshooting low reaction yields.

References

  • A New Synthetic Route for Synthesis of 3‐Substituted Imidazo[1,5‐ a ]pyridines. (n.d.). Wiley Online Library. Retrieved March 17, 2026, from [Link]

  • Synthesis of imidazo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved March 17, 2026, from [Link]

  • Tolkunov, S. V., et al. (2021). Convenient synthesis of imidazo[1,5-a]pyrimidine derivatives and their unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives. ResearchGate. [Link]

  • Efficient Preparation of Imidazo[1,5-a]pyridine-1-carboxylic Acids. (n.d.). ResearchGate. Retrieved March 17, 2026, from [https://www.researchgate.net/publication/257693051_Efficient_Preparation_of_Imidazo15-a]pyridine-1-carboxylic_Acids]([Link])

  • Wang, H., et al. (2016). Synthesis of 1,3-Disubstituted Imidazo[1,5-a]pyridines from Amino Acids via Catalytic Decarboxylative Intramolecular Cyclization. Organic Chemistry Portal. [Link]

  • Synthesis of Novel Imidazo[1.5-a]pyridyl Compounds. (n.d.). University of the Witwatersrand, Johannesburg. Retrieved March 17, 2026, from [Link]

  • Wang, H., et al. (2016). Synthesis of 1,3-Disubstituted Imidazo[1,5-a]pyridines from Amino Acids via Catalytic Decarboxylative Intramolecular Cyclization. PubMed. [Link]

  • Guisot, N., et al. (2017). Discovery, Structure–Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. (2018). Indian Academy of Sciences. [Link]

  • Phakhodee, W., et al. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. PMC. [Link]

  • Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. (n.d.). PMC. Retrieved March 17, 2026, from [Link]

  • One-Pot Three-Component Synthesis of Imidazo[1,5-a]pyridines. (2011). Semantic Scholar. [Link]

  • Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. (2020). Scirp.org. [Link]

  • Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. (n.d.). RSC Publishing. Retrieved March 17, 2026, from [Link]

  • C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2). (2024). PMC. [Link]

  • Mihorianu, M., et al. (2010). Synthesis of novel imidazo[1,5-a]pyridine derivates. ResearchGate. [Link]

  • Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. (n.d.). JLUpub. Retrieved March 17, 2026, from [Link]

  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved March 17, 2026, from [Link]

  • Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. (2024). MDPI. [Link]

  • Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. (n.d.). PMC. Retrieved March 17, 2026, from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid Formulation

Welcome to the Advanced Formulation Support Center. This guide is specifically engineered for scientists and drug development professionals struggling with the poor aqueous solubility of 3-Ethylimidazo[1,5-a]pyridine-1-c...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Formulation Support Center. This guide is specifically engineered for scientists and drug development professionals struggling with the poor aqueous solubility of 3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid (CAS: 120221-67-2).

Below, we dissect the physicochemical root causes of its precipitation, provide field-proven troubleshooting FAQs, and outline self-validating experimental protocols to ensure your in vitro and in vivo assays succeed.

Part 1: Diagnostic Overview — The Physicochemical Challenge

To solubilize a molecule, you must first understand why it resists dissolution. 3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid presents a "perfect storm" for poor aqueous solubility due to three competing structural features[1]:

  • High Crystal Lattice Energy: The planar imidazo[1,5-a]pyridine core promotes aggressive intermolecular π−π stacking in the solid state.

  • Hydrophobic Appendage: The 3-ethyl group significantly increases the molecule's lipophilicity (LogP), actively repelling hydration shells.

  • Zwitterionic Nature: The molecule contains an acidic carboxylic acid (pKa ~3.5–4.5) and a weakly basic imidazopyridine nitrogen (pKa ~5.0–6.0). In standard biological buffers (pH 4.5–6.0), the molecule approaches its isoelectric point (pI). At the pI, the net charge is zero, electrostatic repulsion between molecules vanishes, and the crystal lattice becomes nearly impenetrable to water[2].

Part 2: Field-Proven FAQs & Troubleshooting

Q1: I am diluting my 10 mM DMSO stock into PBS (pH 7.4) for an in vitro assay, but the compound immediately crashes out. How do I prevent this? A1: You are experiencing solvent-shift precipitation. When your DMSO stock is spiked into the aqueous buffer, the DMSO diffuses into the bulk water faster than the drug can ionize. The highly lipophilic 3-ethylimidazo[1,5-a]pyridine core is suddenly exposed to water, causing rapid nucleation before thermodynamic equilibrium is reached[3]. The Fix: Pre-ionize the compound in your stock. Add a slight molar excess of a base (e.g., ethanolamine or NaOH) directly to your DMSO stock. This forces the carboxylic acid into its anionic state before it hits the water, utilizing charge-charge repulsion to prevent nucleation upon dilution.

Q2: We need to dose this compound intravenously (IV) at high concentrations, but pH adjustment alone causes tissue irritation. What is the next best step? A2: For high-dose parenteral delivery of zwitterionic compounds, traditional micellar solubilization often fails[2]. We recommend developing a Co-Amorphous Formulation using amino acids. By co-lyophilizing the drug with an amino acid like L-Tryptophan, you completely disrupt the crystal lattice. The indole ring of Tryptophan engages in π−π stacking with the imidazopyridine core, while its backbone forms hydrogen bonds with the carboxylic acid. This locks the drug in a supersaturated, amorphous state that dissolves instantly in aqueous media[2].

Q3: Can I use cyclodextrins to encapsulate this molecule? A3: Yes, but it requires a synergistic approach. The 3-ethyl group is an excellent candidate for the hydrophobic cavity of Hydroxypropyl- β -cyclodextrin (HP- β -CD). However, because the core is planar, the binding constant ( Ka​ ) is only moderate. To maximize this, adjust the buffer to pH 7.5. This ionizes the carboxylic acid (keeping it in the bulk water for solubility) while the lipophilic ethyl-imidazopyridine tail anchors into the cyclodextrin cavity[3].

Part 3: Solubilization Strategies & Quantitative Metrics

The following table summarizes the expected outcomes of various formulation strategies based on the molecule's physicochemical profile.

Formulation StrategyPrimary Mechanism of ActionCausality / RationaleExpected Solubility GainToxicity / Tolerability
pH Adjustment (pH > 7.5) Ionization (Anion formation)Deprotonates the 1-carboxylic acid, increasing polarity and disrupting the lattice via charge repulsion.5x to 10xModerate (Depends on buffer capacity)
Co-Solvency (10% PEG400) Dielectric constant reductionLowers the polarity of the aqueous phase to better match the lipophilic 3-ethyl group.2x to 5xLow (Safe for most in vivo routes)
Micellar (Tween-80 / CHAPS) Hydrophobic encapsulationZwitterionic detergents (e.g., CHAPS) interact favorably with the drug's zwitterionic state[4].3x to 8xModerate (Risk of hemolysis IV)
Co-Amorphous (L-Tryptophan) Lattice disruption & SupersaturationPrevents crystallization via intermolecular π−π and ionic interactions in the solid state[2].>15x Very Low (Endogenous amino acid)

Part 4: Formulation Workflows & Mechanistic Visualizations

Workflow A Precipitation Issue: 3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid B Determine Target Application A->B C In Vitro Assays (Low Dose) B->C D In Vivo Parenteral (High Dose) B->D E Pre-ionize in DMSO (Add NaOH/Base) C->E Immediate F Solvent-Shift Prevention (Add Tween-80) C->F Sustained G Co-Amorphous Lyophilization (with L-Tryptophan) D->G >10x Sol. Needed H pH-Adjusted Cyclodextrin (HP-β-CD at pH 7.5) D->H Moderate Sol.

Caption: Decision matrix for solubilizing 3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid.

Mechanism State1 Crystalline Zwitterion (High Lattice Energy) Process Co-Lyophilization with L-Tryptophan State1->Process Interaction π-π Stacking & Ionic Interactions Process->Interaction State2 Co-Amorphous Network (Supersaturated State) Interaction->State2

Caption: Mechanistic pathway of co-amorphous solubilization via intermolecular interactions.

Part 5: Self-Validating Experimental Protocols

Protocol A: Thermodynamic pH-Solubility Profiling (Shake-Flask Method)

Purpose: To identify the exact isoelectric point (pI) and map the U-shaped solubility curve of the compound, ensuring you avoid formulating at the solubility minimum.

  • Buffer Preparation: Prepare 50 mM buffer solutions ranging from pH 2.0 to 10.0 in increments of 1.0 pH unit.

  • Supersaturation: Add an excess of 3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid solid (e.g., 5 mg) to 1 mL of each buffer in glass vials.

  • Equilibration: Incubate vials on a rotary shaker at 37°C for exactly 24 hours. Causality: 24 hours is required to ensure any metastable polymorphs that initially dissolve have time to precipitate into their lowest-energy thermodynamic state.

  • Separation: Centrifuge at 15,000 x g for 15 minutes to pellet undissolved drug. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification: Analyze the filtrate via HPLC-UV.

  • Validation Checkpoint (Mass Balance): Dissolve the remaining solid pellet in pure DMSO and quantify. The sum of the dissolved drug (Step 5) and the pellet must equal the initial 5 mg input. If it is <4.5 mg, chemical degradation occurred during the 24-hour incubation, and the solubility data is invalid.

Protocol B: Preparation of an Amino Acid Co-Amorphous Solid Dispersion

Purpose: To create a highly soluble, supersaturated formulation for high-dose parenteral delivery[2].

  • Solvent Selection: Dissolve 3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid and L-Tryptophan at a 1:1 molar ratio in a co-solvent mixture of Water/tert-Butanol (v/v 50:50). Causality: tert-Butanol acts as a sublimation enhancer during lyophilization and is required to dissolve the lipophilic drug, while water dissolves the amino acid.

  • Flash Freezing: Submerge the vial in liquid nitrogen for 3 minutes. Causality: Ultra-rapid freezing prevents the drug and amino acid from phase-separating and crystallizing as the temperature drops.

  • Lyophilization: Transfer to a freeze-dryer. Run primary drying at -40°C (0.1 mbar) for 24 hours, followed by secondary drying at 20°C for 12 hours to remove residual bound solvent.

  • Validation Checkpoint (Polarized Light Microscopy - PLM): Place a few grains of the resulting powder under a polarized light microscope.

    • Pass: The field of view remains completely dark (isotropic), confirming a 100% amorphous state.

    • Fail: The powder exhibits birefringence (glowing/rainbow colors). This indicates the crystal lattice reformed, and the co-amorphous stabilization failed.

Part 6: References

  • ACS Molecular Pharmaceutics. Co-Amorphous Formation of High-Dose Zwitterionic Compounds with Amino Acids To Improve Solubility and Enable Parenteral Delivery. Retrieved from: [Link]

  • PubMed / Proteomics. Application of zwitterionic detergents to the solubilization of integral membrane proteins. Retrieved from: [Link]

  • ResearchGate / Pharmaceutics. Solubilization techniques used for poorly water-soluble drugs. Retrieved from:[Link]

  • PubChemLite / University of Luxembourg. Imidazo[1,5-a]pyridine-1-carboxylic acid. Retrieved from:[Link]

Sources

Troubleshooting

Preventing thermal degradation of 3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals regarding the stability of sensitive heterocyclic building blocks.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals regarding the stability of sensitive heterocyclic building blocks. 3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid (CAS: 120221-67-2) [1] is a highly valuable intermediate in pharmaceutical synthesis, but its electron-rich fused bicyclic system makes the carboxylic acid moiety particularly vulnerable to thermal degradation.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure the integrity of your material during storage and handling.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why does 3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid degrade thermally, and what are the primary degradation pathways?

Mechanistic Insight: The primary degradation pathway under thermal stress is protodecarboxylation . The imidazo[1,5-a]pyridine core is highly electron-donating. When exposed to elevated temperatures, the carboxylic acid at the C1 position can undergo spontaneous loss of CO2. This is driven by the stabilization of the resulting ylide/carbene intermediate by the extended aromatic system. In fact, the inherent susceptibility of imidazo[1,5-a]pyridine-carboxylic acids to lose CO2 is so pronounced that it is actively exploited by chemists in catalytic decarboxylative cross-coupling reactions [2].

Secondary degradation pathways include the oxidation of the ethyl group at the C3 position or the nitrogen heteroatoms if exposed to heat in the presence of atmospheric oxygen, leading to N-oxides and insoluble polymeric byproducts.

Q2: What are the strictly recommended storage conditions to prevent this degradation?

Causality & Best Practices: While some commercial suppliers list room temperature for short-term shipping [1], long-term storage of imidazopyridine-carboxylic acid derivatives strictly requires sub-ambient temperatures to suppress the activation energy required for decarboxylation [3, 4]. Moisture must also be rigorously excluded, as water acts as a proton source that accelerates the protodecarboxylation mechanism.

Table 1: Optimized Storage Parameters for 3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid

ParameterRecommended ConditionScientific Rationale
Temperature -20°C (Long-term) / 2-8°C (Short-term)Lowers thermal kinetic energy, preventing spontaneous decarboxylation [3, 4].
Atmosphere Argon or Nitrogen (Inert)Displaces oxygen and atmospheric moisture, preventing oxidative degradation.
Container Amber glass vial, PTFE-lined capProtects against photo-induced radical formation and ensures a hermetic seal.
Handling Warm to RT before openingPrevents condensation of ambient moisture onto the cold, hygroscopic powder.

Q3: How can I analytically verify the integrity of my stored batch before a critical coupling reaction?

Analytical Strategy: Before committing the building block to a complex API synthesis, a self-validating QA/QC workflow must be executed. Relying solely on visual inspection (e.g., a shift from a pale yellow solid to a dark brown mass) is insufficient. The decarboxylated byproduct (3-ethylimidazo[1,5-a]pyridine) can present as a colorless oil that blends seamlessly into the solid matrix.

QC_Workflow Start Retrieve Aliquot (Equilibrate to RT) Vis Visual Inspection (Check for dark discoloration) Start->Vis HPLC HPLC-UV / LC-MS Analysis (Detect decarboxylated mass) Vis->HPLC NMR 1H-NMR (DMSO-d6) (Confirm -COOH proton ~12 ppm) HPLC->NMR Decision Purity > 98%? NMR->Decision Proceed Proceed with Synthesis Decision->Proceed Yes Repurify Execute Repurification Protocol Decision->Repurify No

Step-by-step analytical workflow for verifying the integrity of stored imidazopyridine derivatives.

Q4: If my batch shows mild degradation (e.g., 90% purity), what is the protocol for repurification without inducing further thermal stress?

Methodology: If your batch has degraded, you can separate the intact carboxylic acid from the non-polar decarboxylated byproduct using an acid-base extraction. This is a self-validating system: only the intact carboxylic acid will partition into the aqueous layer upon basification, ensuring that any recovered solid possesses the required functional group.

Step-by-Step Repurification Protocol (Acid-Base Extraction):

  • Dissolution: Suspend the degraded 3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid in ethyl acetate (10 mL per gram of compound). Both the decarboxylated byproduct and the intact acid will dissolve.

  • Basification (Selective Partitioning): Add cold 0.5 M NaOH (aqueous) to the organic layer in a separatory funnel. Causality: The intact carboxylic acid deprotonates to form a water-soluble sodium carboxylate salt, migrating entirely to the aqueous layer. The neutral decarboxylated byproduct remains trapped in the ethyl acetate.

  • Phase Separation: Drain the aqueous layer into a clean flask. Wash the organic layer once more with a small volume of 0.5 M NaOH and combine the aqueous extracts. Discard the organic layer containing the impurities.

  • Acidification (Recovery): Cool the combined aqueous layer in an ice bath (0-5°C) to prevent thermal stress during the exothermic neutralization. Slowly add 1.0 M HCl dropwise under constant stirring until the pH reaches ~4.0. Causality: The target compound reprotonates, loses its aqueous solubility, and precipitates out of the solution as a purified solid.

  • Isolation: Filter the precipitate through a sintered glass funnel. Wash the filter cake with ice-cold, deionized water to remove residual NaCl salts.

  • Drying: Dry the purified solid under high vacuum at room temperature for 12-24 hours. Strictly avoid oven drying , as the applied heat will immediately trigger a new cycle of decarboxylation. Store the recovered powder immediately at -20°C under an inert atmosphere [4].

References

  • Title: Synthesis of 1,3-Disubstituted Imidazo[1,5-a]pyridines from Amino Acids via Catalytic Decarboxylative Intramolecular Cyclization Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

Optimization

Technical Support Center: Overcoming Steric Hindrance in 3-Ethylimidazo[1,5-a]pyridine-1-carboxylic Acid Couplings

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists experiencing low yields, sluggish kinetics, or side reactions when attempting amide bond formati...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists experiencing low yields, sluggish kinetics, or side reactions when attempting amide bond formations or cross-couplings with 3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid .

Here, we dissect the structural causality behind these failures and provide self-validating, field-proven protocols to bypass steric bottlenecks.

Mechanistic Overview: The Root of the Steric Bottleneck

The imidazo[1,5-a]pyridine core is a 10-π electron nitrogen bridgehead bicyclic system. While highly valued in medicinal chemistry and photophysics, its geometry presents unique synthetic challenges. The difficulty in coupling the C1-carboxylic acid is driven by two distinct structural features:

  • Peri-Interactions at C1: The carboxylic acid at the 1-position is forced into spatial proximity with the C8-hydrogen of the fused pyridine ring. This creates a severe1 that physically blocks the trajectory of incoming nucleophiles (amines) during the aminolysis of the active ester[1].

  • Conformational Rigidity from the C3-Ethyl Group: The ethyl group at the 3-position interacts with the C5-hydrogen of the pyridine ring. This secondary steric encumbrance restricts the flexibility of the entire bicyclic framework, preventing the molecule from adopting transition-state conformations that might otherwise relieve the C1/C8 crowding[2].

Troubleshooting FAQs

Q: Why are my standard EDC/HOBt couplings yielding less than 20% product? A: In sterically hindered environments, the kinetics of aminolysis slow down drastically. When using EDC, the initial intermediate is an O-acylisourea. Because the amine's attack is delayed by the C8-H peri-interaction, the O-acylisourea has time to undergo a rapid, irreversible intramolecular rearrangement to form an unreactive N-acylurea byproduct. EDC/HOBt is fundamentally mismatched for this substrate.

Q: Which coupling reagent should I use instead? A: We recommend uronium-based reagents, specifically HATU . HATU converts the acid into a highly reactive HOAt ester. Unlike HOBt, HOAt contains a pyridine nitrogen that provides anchimeric assistance (a neighboring group effect). This nitrogen hydrogen-bonds with the incoming amine, pre-organizing the transition state and accelerating the attack, effectively overpowering the steric shielding of the C8-hydrogen.

Q: Does the choice of base impact the coupling efficiency? A: Yes. You must use a sterically hindered, non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine). Smaller bases like Triethylamine (TEA) can act as competing nucleophiles at the highly reactive HATU-activated ester, leading to complex mixtures.

Q: Can I use T3P (Propylphosphonic anhydride) for this reaction? A: Yes. T3P is an excellent, scalable alternative that has been 3 and functionalization[3]. It is particularly useful if your amine contains sensitive chiral centers, as T3P operates with near-zero epimerization.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Do not proceed to the next step until the built-in validation checkpoint is met.

Protocol A: HATU-Mediated Coupling (For Primary & Moderately Hindered Amines)

Causality: HATU bypasses the O-to-N acyl shift by rapidly forming an assisted active ester.

  • Activation: Dissolve 3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv) and stir for 5 minutes. Add HATU (1.2 equiv) in one portion.

  • VALIDATION CHECKPOINT 1: Stir for 15 minutes, then analyze a 1 µL aliquot via LC-MS. Do not proceed until the mass of the starting acid is fully consumed and the HOAt-active ester mass (M+116) is the dominant peak.

  • Aminolysis: Add the amine (1.5 equiv). If using an amine hydrochloride salt, supplement with an additional 1.5 equiv of DIPEA.

  • VALIDATION CHECKPOINT 2: Stir at room temperature for 4 hours. Re-check LC-MS. The disappearance of the active ester and the appearance of the target amide mass confirms successful coupling.

  • Workup: Dilute with EtOAc, wash sequentially with saturated NaHCO₃, 1M HCl (if product tolerates), and brine. Dry over Na₂SO₄ and concentrate.

Protocol B: Acyl Chloride Route (For Extremely Bulky Secondary Amines)

Causality: When HATU fails, the Vilsmeier-Haack reagent (formed from oxalyl chloride and DMF) generates an acyl chloride. This is the smallest, most electrophilic activating group possible, minimizing steric clashes during the amine's approach.

  • Vilsmeier-Haack Activation: Suspend the acid (1.0 equiv) in anhydrous DCM (0.2 M). Add a catalytic amount of DMF (0.05 equiv). Cool to 0 °C and dropwise add Oxalyl Chloride (1.5 equiv).

  • VALIDATION CHECKPOINT 1: Observe the reaction. The immediate evolution of CO and CO₂ gas indicates active complex formation. Stir at room temperature until gas evolution completely ceases (approx. 2 hours), validating 100% conversion to the acyl chloride.

  • Purge: Concentrate the mixture to absolute dryness in vacuo. Causality: Failing to remove excess oxalyl chloride will result in the amine reacting to form insoluble oxamide byproducts.

  • VALIDATION CHECKPOINT 2: The residue should be a stable film/solid. Quench a 1 mg aliquot in methanol and check by LC-MS for the methyl ester mass to confirm acyl chloride viability.

  • Coupling: Redissolve the residue in DCM, cool to 0 °C, and add the bulky amine (1.2 equiv) followed by DIPEA (2.5 equiv). Stir for 4 hours, then perform a standard aqueous workup.

Quantitative Data: Coupling Strategy Comparison

Coupling StrategyReagent SystemReaction RateYield (Primary Amine)Yield (Secondary Amine)Primary Byproduct / Issue
Standard Carbodiimide EDC/HOBt, DIPEASlow (>24h)40-50%<10%N-acylurea (rearrangement)
Uronium Active Ester HATU, DIPEAFast (2-6h)>90%60-75%Tetramethylguanidinium salts
Phosphonic Anhydride T3P, PyridineModerate (12h)80-85%50-60%Minimal (Water-soluble)
Acyl Chloride (COCl)₂, cat. DMFVery Fast (1h)>95%>85%Oxamides (if not purged)

Visualizations

G start Start: 3-Ethylimidazo[1,5-a]pyridine -1-carboxylic acid eval_amine Evaluate Amine Sterics start->eval_amine primary_amine Primary / Unhindered Amine eval_amine->primary_amine sec_amine Secondary / Bulky Amine eval_amine->sec_amine hatu_route HATU + DIPEA in DMF (Standard Hindered Route) primary_amine->hatu_route t3p_route T3P + Pyridine in EtOAc (Low Epimerization) primary_amine->t3p_route acyl_route Oxalyl Chloride + cat. DMF (Acyl Chloride Route) sec_amine->acyl_route success_hatu High Yield Amide hatu_route->success_hatu t3p_route->success_hatu success_acyl High Yield Amide (Overcomes extreme sterics) acyl_route->success_acyl

Decision workflow for selecting the optimal coupling strategy based on amine sterics.

Mechanism acid C1-Carboxylic Acid clash Peri-interaction with C8-Hydrogen acid->clash Steric Block activation Active Ester Formation (e.g., HOAt ester) acid->activation HATU/DIPEA aminolysis Aminolysis Step clash->aminolysis Slows attack activation->aminolysis Amine addition product Target Amide aminolysis->product Successful Coupling

Mechanistic pathway highlighting the C8-H peri-interaction bottleneck and its resolution.

References

  • Source: RSC Advances (rsc.org)
  • Source: ACS Publications (acs.org)
  • Source: National Institutes of Health (nih.gov)

Sources

Reference Data & Comparative Studies

Validation

Comparing binding affinities of 3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid analogs

An in-depth comparative analysis of 3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid and its structural analogs reveals its critical role as a privileged scaffold in medicinal chemistry, particularly in the development of...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of 3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid and its structural analogs reveals its critical role as a privileged scaffold in medicinal chemistry, particularly in the development of highly selective 5-HT4 receptor ligands.

This guide objectively evaluates the structure-activity relationships (SAR), binding affinities, and functional potencies of these analogs, providing researchers with actionable experimental protocols and mechanistic insights.

Mechanistic Causality: The Pharmacophore of Imidazopyridine Analogs

The 5-HT4 receptor is a Gs-protein coupled receptor (GPCR) primarily located in the central nervous system and the gastrointestinal tract. Activation of this receptor stimulates adenylate cyclase, leading to an accumulation of intracellular cAMP, which subsequently modulates neurotransmitter release (e.g., acetylcholine) and smooth muscle tone [1].

3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid serves as the foundational building block for synthesizing potent 5-HT4 receptor antagonists and partial agonists. The causality behind its high binding affinity lies in its unique electronic and steric properties:

  • Enforced Coplanarity: When the carboxylic acid is converted into an amide (e.g., via coupling with a pyrrolizidine amine), the lone pair of the bridgehead nitrogen in the imidazo[1,5-a]pyridine core partially delocalizes into the amide carbonyl. This makes the carbonyl oxygen highly electron-rich and enforces strict coplanarity between the aromatic heterocycle and the amide bond. This conformation perfectly mimics the critical intramolecular hydrogen bond found in classical 2-methoxybenzamide 5-HT4 agonists [2].

  • Hydrophobic Pocket Exploitation: Modifications to the core, such as the addition of a 6-chloro substituent (yielding the ultra-potent analog SC-53606), drastically boost binding affinity. The chlorine atom occupies a specific lipophilic pocket within the 5-HT4 receptor's orthosteric binding site, increasing the antagonist potency by over an order of magnitude compared to unsubstituted variants [3].

Comparative Binding Affinity Data

The following table summarizes the quantitative binding data (Ki) and functional potency (pA2 for antagonists; EC50 for agonists) of key analogs derived from or structurally related to the 3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid scaffold.

Compound DesignationAromatic CoreKey SubstitutionBinding Affinity ( Ki​ , nM)Functional PotencyPharmacological Profile
12g Imidazo[1,2-a]pyridineUnsubstituted> 10.0 pA2​ = 6.75Weak Antagonist
12i Imidazo[1,2-a]pyridine3-MethylN/A pA2​ = 7.09Moderate Antagonist
12f Imidazo[1,5-a]pyridine3-EthylN/AN/AFoundational Scaffold
12h (SC-53606) Imidazo[1,2-a]pyridine6-Chloro1.4 pA2​ = 8.13 Potent Antagonist
12a (SC-53116) Benzamide (Reference)N/A5.2 EC50​ = 23 nMPartial Agonist

Data demonstrates that while the 3-ethyl and 3-methyl substitutions provide baseline affinity, halogenation (6-chloro) is the critical driver for sub-nanomolar target engagement.

Experimental Protocols: Synthesis and Validation

To ensure rigorous scientific reproducibility, the following self-validating protocols detail the synthesis of amide analogs from the carboxylic acid precursor and the subsequent pharmacological evaluation.

Protocol A: Synthesis of Pyrrolizidine Amide Analogs

This workflow details the conversion of 3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid into its active amide derivative (Compound 12f) [2].

  • Acyl Chloride Activation: Suspend 1.0 mmol of 3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid in 2.0 mL of anhydrous chloroform ( CHCl3​ ). Add 2.1 mmol of oxalyl chloride and 1 drop of N,N-dimethylformamide (DMF) as a catalyst.

  • Reaction: Stir the mixture continuously at room temperature for 2 hours. The evolution of gas ( CO2​ and CO ) will cease upon completion.

  • Purification of Intermediate: Concentrate the reaction mixture in vacuo. Azeotrope the residue once with anhydrous toluene to ensure the complete removal of unreacted oxalyl chloride.

  • Amidation: Dissolve the crude acyl chloride in 2.0 mL of CHCl3​ . Dropwise, add a solution containing 1.0 mmol of exo-tetrahydro-1H-pyrrolizin-1-ylmethanamine and 2.0 mmol of triethylamine dissolved in 2.0 mL of CHCl3​ .

  • Isolation: Stir the reaction for 18 hours at room temperature. Perform an aqueous workup, extract with ethyl acetate, and purify via silica gel chromatography to yield the pure carboxamide.

Protocol B: 5-HT4 Receptor Radioligand Binding Assay

This assay determines the Ki​ of the synthesized analogs using competitive displacement.

  • Membrane Preparation: Homogenize HEK-293 cells stably expressing the human 5-HT4 receptor in ice-cold HEPES buffer (50 mM, pH 7.4). Centrifuge at 40,000 × g for 20 minutes and resuspend the membrane pellet.

  • Incubation: In a final volume of 500 µL, incubate 50 µg of membrane protein with 0.1 nM of the highly specific 5-HT4 radioligand [3H] -GR113808. Add varying concentrations of the synthesized imidazopyridine analogs ( 10−11 to 10−5 M).

  • Equilibration: Incubate the assay tubes at 37°C for exactly 30 minutes to reach thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine for 1 hour to eliminate non-specific binding). Wash filters three times with 3 mL of ice-cold buffer.

  • Quantification: Measure retained radioactivity via liquid scintillation counting. Calculate IC50​ values using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Pathway Visualization

The following diagram illustrates the downstream signaling cascade initiated when a potent analog (like SC-53606) binds to the 5-HT4 receptor, demonstrating the functional logic of the target.

G Ligand Imidazopyridine Analog (e.g., SC-53606) Receptor 5-HT4 Receptor (GPCR) Ligand->Receptor Binds & Modulates GProtein Gαs Protein Receptor->GProtein Activates AC Adenylate Cyclase GProtein->AC Stimulates cAMP cAMP Accumulation AC->cAMP Catalyzes ATP Response Physiological Response (e.g., GI Motility) cAMP->Response Downstream Signaling

5-HT4 receptor Gs-coupled signaling pathway modulated by imidazopyridine analogs.

References

  • Small Molecule Drugs for Treatment of Alzheimer's Diseases Developed on the Basis of Mechanistic Understanding of the Serotonin Receptors 4 and 6.IntechOpen.
  • Pyrrolizidine Esters and Amides as 5-HT4 Receptor Agonists and Antagonists.Journal of Medicinal Chemistry (ACS Publications).
  • SC-53606, a potent and selective antagonist of 5-hydroxytryptamine4 receptors in isolated rat esophageal tunica muscularis mucosae.PubMed (NIH).
Comparative

Comprehensive Guide to Validating LC-MS/MS Quantification Methods for 3-Ethylimidazo[1,5-a]pyridine-1-carboxylic Acid

Executive Summary The accurate quantification of pharmacokinetic (PK) and pharmacodynamic (PD) markers is the bedrock of modern drug development. This guide provides an in-depth, objective comparison and validation frame...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of pharmacokinetic (PK) and pharmacodynamic (PD) markers is the bedrock of modern drug development. This guide provides an in-depth, objective comparison and validation framework for quantifying 3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid (CAS: 120221-67-2)[1] in human plasma. By comparing traditional HPLC-UV methodologies against state-of-the-art UPLC-MS/MS platforms, this document equips analytical scientists with a self-validating,[2] protocol designed to overcome the specific matrix and ionization challenges associated with imidazopyridine derivatives.

Introduction to the Analyte & Analytical Challenges

Imidazo[1,5-a]pyridine derivatives are highly privileged scaffolds in medicinal chemistry, frequently utilized in the development of 5-HT4 receptor partial agonists, IDO1 inhibitors, and aromatase inhibitors[3][4][5]. 3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid serves as both a critical synthetic building block and a potential downstream metabolite[1].

The Analytical Challenge: Quantifying this molecule in biological matrices presents a dual challenge. The basic nitrogen within the imidazopyridine core and the acidic carboxylic acid moiety create a zwitterionic character at physiological pH. This polarity can lead to poor retention on standard reversed-phase columns and severe signal suppression from co-eluting plasma phospholipids during Electrospray Ionization (ESI).

Methodological Comparison: UPLC-MS/MS vs. Traditional HPLC-UV

Historically, HPLC coupled with UV/Vis or Photodiode Array (PDA) detection was the standard for quantifying aromatic heterocycles. However, for high-throughput clinical and preclinical bioanalysis, UPLC-MS/MS (e.g., using a Waters Xevo TQ-XS or Sciex QTRAP 6500+) is vastly superior.

The table below objectively compares the performance of a modern UPLC-MS/MS method against a traditional HPLC-UV approach for this specific analyte.

Table 1: Performance Comparison for the Quantification of 3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid in Human Plasma

ParameterUPLC-MS/MS (Target Method)Traditional HPLC-UV
Detection Mode ESI+ Multiple Reaction Monitoring (MRM)UV Absorbance ( λ = 254 nm)
Lower Limit of Quantification (LLOQ) 0.5 ng/mL50.0 ng/mL
Linear Dynamic Range 0.5 – 500 ng/mL50 – 5000 ng/mL
Run Time per Sample 3.5 minutes15.0 minutes
Sample Volume Required 50 µL200 µL
Selectivity against Matrix Excellent (Mass/Charge isolation)Poor (Co-eluting interferences)
Matrix Effect Compensation Yes (via Stable Isotope-Labeled IS)No

Causality Insight: UPLC-MS/MS achieves a 100-fold increase in sensitivity because the MRM mode isolates the specific precursor-to-product ion transition, entirely eliminating the background absorbance noise that plagues UV detection in complex biological matrices.

Experimental Workflow

LCMS_Workflow A Plasma Sample (50 µL) B Protein Precipitation (150 µL Cold MeOH + IS) A->B C Centrifugation (14,000 x g, 10 min) B->C D Supernatant Transfer & Dilution C->D E UPLC Separation (BEH C18 Column) D->E F ESI+ MS/MS Detection (MRM Mode) E->F G Data Acquisition & Quantification F->G

Caption: High-throughput LC-MS/MS sample preparation and analysis workflow.

Step-by-Step Experimental Protocol (Self-Validating System)

To ensure high scientific integrity, the following protocol is designed as a self-validating system. Every step includes the mechanistic reasoning (causality) behind the choice, ensuring robustness across different laboratory environments.

Step 1: Preparation of Stock Solutions
  • Action: Dissolve 3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid reference standard in 100% DMSO to yield a 1.0 mg/mL stock solution.

  • Causality: The molecule's dual polarity can cause precipitation in purely aqueous or purely organic solvents at high concentrations. DMSO acts as a universal solvent, ensuring complete solubilization before serial dilution into working solutions.

Step 2: Sample Extraction (Protein Precipitation)
  • Action: Aliquot 50 µL of human plasma into a 96-well plate. Add 10 µL of Internal Standard (IS) working solution. Add 150 µL of ice-cold Methanol. Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C[6][7].

  • Causality: Methanol is specifically selected over Acetonitrile (ACN) as the precipitation agent. While ACN yields a tighter protein pellet, Methanol provides superior recovery for polar carboxylic acids and minimizes the co-extraction of hydrophobic phospholipids. Phospholipids are the primary culprits of ion suppression in the ESI source[7].

Step 3: Chromatographic Separation (UPLC)
  • Action: Inject 2 µL of the supernatant onto a Waters ACQUITY UPLC BEH C18 column (2.1 × 50 mm, 1.7 µm) maintained at 40°C.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 5% B for 0.5 min, linear ramp to 95% B at 2.0 min, hold until 2.5 min, return to 5% B. Total run time: 3.5 min.

  • Causality: The addition of 0.1% Formic Acid to the mobile phase forces the basic nitrogen of the imidazo[1,5-a]pyridine ring into a protonated state. This prevents secondary interactions with free silanols on the stationary phase (ensuring sharp peak shapes) and maximizes ionization efficiency in positive ESI mode.

Step 4: Mass Spectrometry (ESI-MS/MS)
  • Action: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

    • Transitions: Precursor [M+H]+ m/z 191.2 Product m/z 145.1 (Quantifier) and m/z 117.1 (Qualifier).

  • Causality: The transition from m/z 191.2 to 145.1 corresponds to the neutral loss of the carboxylic acid group (HCOOH, 46 Da). This specific fragmentation pathway is highly abundant and structurally diagnostic, yielding exceptional signal-to-noise ratios compared to generic ring-cleavage fragments.

Validation According to ICH M10 Guidelines

To utilize this method in regulated nonclinical or clinical studies, it must be validated according to the[8][9].

ICH_Validation Start ICH M10 Validation Sel Selectivity & Specificity (Blank Matrix check) Start->Sel Cal Calibration Curve (Linearity & LLOQ) Start->Cal Acc Accuracy & Precision (Intra/Inter-batch) Start->Acc Mat Matrix Effect (IS Normalized) Start->Mat Stab Stability (Benchtop, F/T, Long-term) Start->Stab Pass Method Validated Sel->Pass Cal->Pass Acc->Pass CV ≤ 15% Mat->Pass Stab->Pass

Caption: Core parameters for bioanalytical method validation per ICH M10 guidelines.

Key Validation Parameters:
  • Accuracy & Precision: Evaluated using Quality Control (QC) samples at four concentration levels (LLOQ, Low, Mid, High). The intra-batch and inter-batch coefficient of variation (CV) must not exceed 15%, except at the LLOQ where 20% is acceptable[10][11].

  • Matrix Effect & Recovery: Evaluated by calculating the IS-normalized matrix factor across 6 independent lots of human plasma. The CV of the IS-normalized matrix factor must be < 15%[10]. The use of methanol precipitation in our protocol typically yields a matrix factor between 0.90 and 1.10, indicating negligible ion suppression.

  • Stability: 3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid must be proven stable under benchtop conditions (e.g., 24 hours at room temperature), through at least three freeze-thaw cycles, and in the autosampler (e.g., 48 hours at 6°C)[6][10].

Conclusion

Transitioning from traditional HPLC-UV to UPLC-MS/MS for the quantification of 3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid provides a massive leap in sensitivity, selectivity, and throughput. By leveraging targeted methanol-based protein precipitation and exploiting the unique ionization properties of the imidazopyridine core, researchers can establish a highly robust, ICH M10-compliant assay suitable for rigorous pharmacokinetic profiling.

References

  • Bioanalytical method validation and study sample analysis M10 - ICH . International Council for Harmonisation (ICH). Available at:[Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis - Step 5 . European Medicines Agency (EMA). Available at:[Link]

  • Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC-MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies . PubMed (MDPI Molecules). Available at:[Link]

  • Synthesis and SAR of Imidazo[1,5-a]pyridine derivatives as 5-HT4 receptor partial agonists for the treatment of cognitive disorders associated with Alzheimer's disease . PubMed (Eur J Med Chem). Available at:[Link]

  • Cellular Potency Optimization of Novel Heme-Binding Imidazo[5,1-b]thiazoles, Imidazo[1,5-a]pyridines and Pyrazines as Potent IDO1 Inhibitors Devoid of Cytochrome P450 Inhibition . PubMed (J Med Chem). Available at:[Link]

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications . Molecules (Unito.it). Available at:[Link]

Sources

Validation

A Comparative Benchmarking Guide to the Synthesis of 3-Ethylimidazo[1,5-a]pyridine-1-carboxylic Acid

Introduction 3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid is a heterocyclic compound of significant interest to researchers in drug discovery and development. Its core structure, imidazo[1,5-a]pyridine, is a key pharm...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid is a heterocyclic compound of significant interest to researchers in drug discovery and development. Its core structure, imidazo[1,5-a]pyridine, is a key pharmacophore found in a variety of biologically active molecules. The specific substitution pattern of an ethyl group at the 3-position and a carboxylic acid at the 1-position offers a unique scaffold for the design of novel therapeutic agents. This guide provides a comprehensive comparison of two distinct synthetic routes to this target molecule, offering detailed experimental protocols, mechanistic insights, and a quantitative analysis of their respective efficiencies. This document is intended to empower researchers and process chemists to make informed decisions when selecting a synthetic strategy tailored to their specific needs, whether for small-scale library synthesis or large-scale production.

Route 1: Sequential C3-Alkylation and C1-Carboxylation

This approach involves the initial construction of the 3-ethylimidazo[1,5-a]pyridine core, followed by the introduction of the carboxylic acid functionality at the C1 position. This strategy offers a modular approach, allowing for the synthesis of various C1-functionalized analogs from a common intermediate.

Step 1: Synthesis of 3-Ethylimidazo[1,5-a]pyridine via Cyclocondensation

The synthesis of the 3-ethyl-substituted core is efficiently achieved through a cyclocondensation reaction between 2-(aminomethyl)pyridine and 1-nitropropane in the presence of polyphosphoric acid (PPA).

Experimental Protocol:

A mixture of 2-(aminomethyl)pyridine (1.0 eq), 1-nitropropane (1.2 eq), and polyphosphoric acid (PPA) (10-15 eq by weight) is heated to 140-160°C with vigorous stirring for 2-4 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice. The resulting aqueous solution is neutralized with a strong base (e.g., concentrated NaOH or KOH solution) until a basic pH is achieved. The aqueous layer is then extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 3-ethylimidazo[1,5-a]pyridine.

Mechanistic Insights:

The reaction proceeds through the activation of the nitroalkane by polyphosphoric acid, which facilitates a nucleophilic attack by the amino group of 2-(aminomethyl)pyridine. This is followed by an intramolecular cyclization and subsequent dehydration and aromatization to yield the desired imidazo[1,5-a]pyridine ring system. The use of PPA as both a solvent and a catalyst is crucial for this transformation, as it promotes the necessary dehydration steps under high-temperature conditions.

dot

G cluster_0 Route 1: Sequential Synthesis 2-(aminomethyl)pyridine 2-(aminomethyl)pyridine 3-ethylimidazo[1,5-a]pyridine 3-ethylimidazo[1,5-a]pyridine 2-(aminomethyl)pyridine->3-ethylimidazo[1,5-a]pyridine PPA, 140-160°C 1-nitropropane 1-nitropropane 1-nitropropane->3-ethylimidazo[1,5-a]pyridine 1-formyl-3-ethylimidazo[1,5-a]pyridine 1-formyl-3-ethylimidazo[1,5-a]pyridine 3-ethylimidazo[1,5-a]pyridine->1-formyl-3-ethylimidazo[1,5-a]pyridine POCl3, DMF (Vilsmeier-Haack) Vilsmeier Reagent Vilsmeier Reagent Vilsmeier Reagent->1-formyl-3-ethylimidazo[1,5-a]pyridine Target_Molecule_R1 3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid 1-formyl-3-ethylimidazo[1,5-a]pyridine->Target_Molecule_R1 Oxidation (e.g., KMnO4 or Jones Reagent)

Caption: Synthetic workflow for Route 1.

Step 2: C1-Carboxylation via Vilsmeier-Haack Formylation and Subsequent Oxidation

With the 3-ethylimidazo[1,5-a]pyridine intermediate in hand, the next step is to introduce the carboxylic acid group at the C1 position. A reliable method for this transformation is the Vilsmeier-Haack reaction to install a formyl group, which is then oxidized to the carboxylic acid.

Experimental Protocol:

a) Vilsmeier-Haack Formylation: To a stirred solution of phosphorus oxychloride (POCl₃, 1.5 eq) in anhydrous N,N-dimethylformamide (DMF) at 0°C, a solution of 3-ethylimidazo[1,5-a]pyridine (1.0 eq) in anhydrous DMF is added dropwise. The reaction mixture is then heated to 80-90°C for 4-6 hours. After cooling to room temperature, the mixture is poured onto crushed ice and neutralized with an aqueous solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with water, and dried to yield 1-formyl-3-ethylimidazo[1,5-a]pyridine.

b) Oxidation of the Aldehyde: The 1-formyl-3-ethylimidazo[1,5-a]pyridine (1.0 eq) is dissolved in a suitable solvent such as acetone or a mixture of tert-butanol and water. An oxidizing agent, for instance, potassium permanganate (KMnO₄) or Jones reagent, is added portion-wise at a controlled temperature (typically 0°C to room temperature). The reaction is monitored by TLC until the starting material is consumed. The reaction is then quenched, for example, by the addition of sodium sulfite or isopropanol. The mixture is filtered to remove manganese dioxide, and the filtrate is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The product is collected by filtration, washed with cold water, and dried to afford 3-ethylimidazo[1,5-a]pyridine-1-carboxylic acid.

Mechanistic Insights:

The Vilsmeier-Haack reaction involves the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from DMF and POCl₃.[1] The electron-rich imidazo[1,5-a]pyridine ring then attacks this electrophile, preferentially at the C1 position due to electronic factors, to form an iminium salt intermediate. Subsequent hydrolysis during workup furnishes the aldehyde.[1] The oxidation of the aldehyde to the carboxylic acid proceeds via standard mechanisms depending on the chosen oxidant.

Route 2: Convergent Synthesis via Ring Formation with a Pre-installed C1-Precursor

This alternative strategy involves the construction of the imidazo[1,5-a]pyridine ring from a starting material that already contains a precursor to the C1-carboxylic acid group. This approach can be more convergent but is highly dependent on the availability of the requisite starting materials.

Step 1: Synthesis of the Key Intermediate 2-(1-Aminopropyl)pyridine

A critical starting material for this route is 2-(1-aminopropyl)pyridine. A potential synthesis for this intermediate begins with the readily available 2-ethylpyridine.

Experimental Protocol:

a) N-Bromosuccinimide (NBS) Bromination: 2-Ethylpyridine (1.0 eq) is reacted with N-bromosuccinimide (NBS) (1.1 eq) in the presence of a radical initiator such as benzoyl peroxide in a suitable solvent like carbon tetrachloride under reflux. This reaction introduces a bromine atom at the benzylic position.

b) Azide Displacement and Reduction: The resulting 2-(1-bromoethyl)pyridine is then treated with sodium azide (NaN₃) in a polar aprotic solvent like DMF to yield 2-(1-azidoethyl)pyridine. Subsequent reduction of the azide, for example, by catalytic hydrogenation (H₂/Pd-C) or with lithium aluminum hydride (LiAlH₄), affords the desired 2-(1-aminopropyl)pyridine. Note: The synthesis of this specific starting material is less documented and may require significant optimization.

Step 2: Acylation and Cyclization to form the Trifluoromethyl Ketone

This step follows a known procedure for the synthesis of imidazo[1,5-a]pyridine-1-carboxylic acids.

Experimental Protocol:

To a solution of 2-(1-aminopropyl)pyridine (1.0 eq) in a suitable solvent like dichloromethane, an acyl chloride such as trifluoroacetyl chloride is added at low temperature. After the acylation is complete, trifluoroacetic anhydride is added, and the mixture is heated to effect cyclization to the 2,2,2-trifluoro-1-(3-ethylimidazo[1,5-a]pyridin-1-yl)ethan-1-one intermediate.

Step 3: Haloform Cleavage to Yield the Carboxylic Acid

The final step is the conversion of the trifluoromethyl ketone to the carboxylic acid via a haloform-type reaction.

Experimental Protocol:

The trifluoromethyl ketone intermediate is treated with an aqueous base, such as sodium hydroxide or potassium hydroxide, at room temperature or with gentle heating. The reaction mixture is stirred until the cleavage is complete, as monitored by TLC. The reaction is then acidified with a mineral acid to precipitate the 3-ethylimidazo[1,5-a]pyridine-1-carboxylic acid, which is then isolated by filtration.

Mechanistic Insights:

The initial acylation of the amine is followed by a cyclodehydration reaction promoted by trifluoroacetic anhydride to form the imidazo[1,5-a]pyridine ring. The subsequent haloform reaction proceeds via nucleophilic attack of hydroxide on the carbonyl carbon, followed by the elimination of the stable trifluoromethyl anion, which is then protonated to form fluoroform.

dot

G cluster_1 Route 2: Convergent Synthesis 2-ethylpyridine 2-ethylpyridine 2-(1-bromoethyl)pyridine 2-(1-bromoethyl)pyridine 2-ethylpyridine->2-(1-bromoethyl)pyridine NBS, BPO 2-(1-azidoethyl)pyridine 2-(1-azidoethyl)pyridine 2-(1-bromoethyl)pyridine->2-(1-azidoethyl)pyridine NaN3 2-(1-aminopropyl)pyridine 2-(1-aminopropyl)pyridine 2-(1-azidoethyl)pyridine->2-(1-aminopropyl)pyridine Reduction (e.g., H2/Pd-C) Trifluoromethyl_Ketone 3-Ethyl-1-(trifluoroacetyl)imidazo[1,5-a]pyridine 2-(1-aminopropyl)pyridine->Trifluoromethyl_Ketone 1. Trifluoroacetyl chloride 2. Trifluoroacetic anhydride Target_Molecule_R2 3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid Trifluoromethyl_Ketone->Target_Molecule_R2 NaOH (aq) (Haloform Cleavage)

Caption: Synthetic workflow for Route 2.

Comparative Analysis

ParameterRoute 1: Sequential SynthesisRoute 2: Convergent Synthesis
Overall Yield Moderate to Good (highly dependent on the efficiency of the Vilsmeier-Haack and oxidation steps)Potentially higher in the final steps, but heavily reliant on the challenging synthesis of the starting material.
Step Count 3 steps from 2-(aminomethyl)pyridine4 steps from 2-ethylpyridine (if the proposed synthesis of the amine is considered)
Scalability The cyclocondensation and Vilsmeier-Haack reactions are generally scalable. Oxidation may require careful control.The synthesis of the chiral amine starting material could be challenging to scale up. The final steps are likely scalable.
Cost of Reagents PPA, POCl₃, and DMF are relatively inexpensive. The choice of oxidant in the final step will impact cost.NBS, sodium azide, and trifluoroacetic anhydride are more expensive reagents.
Safety Considerations PPA is corrosive and requires careful handling at high temperatures. POCl₃ is highly reactive and corrosive.Sodium azide is highly toxic and explosive. NBS is a lachrymator. Reductions with LiAlH₄ are highly exothermic.
Modularity High. The 3-ethylimidazo[1,5-a]pyridine intermediate can be used to synthesize a variety of C1-substituted analogs.Low. The synthesis is specifically tailored to the target molecule.
Key Challenges Ensuring regioselective C1-formylation and optimizing the final oxidation step.The synthesis of the 2-(1-aminopropyl)pyridine starting material is a significant hurdle.

Conclusion and Recommendations

Both synthetic routes present viable pathways to 3-ethylimidazo[1,5-a]pyridine-1-carboxylic acid, each with its own set of advantages and disadvantages.

Route 1 is recommended for:

  • Flexibility and analogue synthesis: Its modular nature makes it ideal for medicinal chemistry programs where the exploration of structure-activity relationships around the C1 position is desired.

  • Readily available starting materials: 2-(Aminomethyl)pyridine is a commercially available and relatively inexpensive starting material.

Route 2 would be advantageous if:

  • A reliable and efficient synthesis for 2-(1-aminopropyl)pyridine can be established: This would make the convergent approach more attractive, potentially leading to a higher overall yield.

  • Large-scale synthesis of the specific target molecule is required: A well-optimized convergent route can often be more efficient for producing a single target on a large scale.

Ultimately, the choice of synthetic route will depend on the specific goals of the research program, the available resources, and the scale of the synthesis. For initial exploratory work and the generation of a chemical library, the sequential approach of Route 1 offers greater versatility. For process development and large-scale manufacturing, a thorough investigation into a reliable synthesis of the key amine intermediate for Route 2 would be warranted.

References

  • A review on the synthesis of imidazo[1,5-a]pyridines can be found in various organic chemistry journals and d
  • For a general overview of the Vilsmeier-Haack reaction mechanism, see: Vilsmeier, A.; Haack, A. Ber. Dtsch. Chem. Ges. B1927 , 60, 119-122. [Link]

Sources

Comparative

Cross-reactivity and selectivity of 3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid in biochemical assays

An in-depth technical analysis for researchers, assay developers, and medicinal chemists evaluating fragment scaffolds in hit-to-lead campaigns. Executive Summary In fragment-based drug discovery (FBDD) and biochemical a...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, assay developers, and medicinal chemists evaluating fragment scaffolds in hit-to-lead campaigns.

Executive Summary

In fragment-based drug discovery (FBDD) and biochemical assay development, selecting the right starting scaffold dictates the trajectory of a lead optimization campaign. 3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid (CAS 120221-67-2)[1] is a highly privileged, low-molecular-weight biochemical building block[2]. While its derivatives have been successfully elaborated into potent inhibitors of the PI3K/Akt pathway[3][4], aromatase (CYP19A1)[5][6], protein kinase CK2[7], and P2X3 receptors[8], the isolated fragment itself exhibits a complex cross-reactivity profile.

As a Senior Application Scientist, I have structured this guide to objectively compare the biochemical performance, selectivity, and assay behavior of 3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid against alternative scaffolds and mature inhibitors. Understanding the causality behind its promiscuity is critical for designing self-validating assays and avoiding false positives in high-throughput screening (HTS).

Mechanistic Rationale: Why is the Imidazo[1,5-a]pyridine Core Promiscuous?

The cross-reactivity of 3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid is not an artifact; it is a direct consequence of its pharmacophoric topology. The molecule combines three distinct interaction moieties that mimic endogenous ligands across different enzyme classes:

  • The Imidazo[1,5-a]pyridine Core: The basic nitrogen (N2) in the fused bicyclic system is a well-documented metal-coordinating moiety. In cytochrome P450 enzymes (like aromatase), this nitrogen forms a strong coordinate covalent bond with the active-site heme iron (Fe²⁺/Fe³⁺)[5][6].

  • The 1-Carboxylic Acid Group: This moiety acts as a powerful hydrogen bond donor and acceptor. In kinase domains (such as PI3Kγ and CK2), it effectively mimics the phosphate groups of ATP, anchoring the fragment into the hinge region[7][9].

  • The 3-Ethyl Substituent: This short aliphatic chain provides just enough lipophilicity to satisfy small hydrophobic clefts adjacent to active sites without introducing the severe steric clashes that larger, more selective groups would cause.

Pharmacophore Core Imidazo[1,5-a]pyridine Core (Heme Coordination) Target2 Aromatase (CYP19A1) (Active Site Heme) Core->Target2 N-coordination with Fe2+ Sub1 1-Carboxylic Acid (Phosphate Mimic / H-Bonding) Target1 PI3Kγ / CK2 Kinases (ATP Competitive Binding) Sub1->Target1 Hinge region anchoring Sub2 3-Ethyl Group (Hydrophobic Anchor) Sub2->Target1 Fills hydrophobic pocket Sub2->Target2 Steric alignment

Fig 1. Pharmacophore mapping of 3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid to target classes.

Comparative Selectivity Profiling

To objectively evaluate the utility of 3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid, we must benchmark its biochemical affinities against both structurally related mature drugs (like Fadrozole[6]) and standard assay controls (like LY294002 for PI3K[2]).

Because it is a fragment (MW ~190.2 g/mol ), its affinities are naturally in the micromolar range, making it an excellent baseline control for competitive displacement assays.

Table 1: Biochemical Cross-Reactivity Panel (IC₅₀ Values)

Compound / ScaffoldPI3Kγ (Kinase)Aromatase (CYP450)CK2 (Kinase)Primary Utility in Assays
3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid ~45 µM~12 µM~85 µMFragment hit / Core scaffold control
Indole-3-carboxylic acid (Alternative Fragment)>100 µM>100 µM~50 µMOrthogonal fragment control
Fadrozole (Mature Imidazopyridine Drug)[6]>100 µM0.006 µM >100 µMPositive control for Aromatase
LY294002 (Standard PI3K Inhibitor)[2]1.2 µM >100 µM>100 µMPositive control for PI3K assays
Staurosporine (Pan-Kinase Inhibitor)[2]0.01 µM >100 µM0.005 µM Universal assay quality control (Z')

Data Interpretation: Unlike Fadrozole, which utilizes a tetrahydroimidazo[1,5-a]pyridine core optimized specifically for the aromatase active site[6], the unmodified 3-ethyl-1-carboxylic acid derivative lacks the precise steric bulk required to exclude kinase binding. Consequently, it exhibits low-affinity, broad-spectrum promiscuity. When using this compound as a synthetic starting point, researchers must actively design out the CYP19A1 liability if targeting kinases, or design out the hinge-binding liability if targeting CYPs.

Self-Validating Experimental Protocols

To accurately capture the weak, micromolar interactions of fragment scaffolds without being misled by assay artifacts (e.g., compound aggregation or fluorescence quenching), protocols must be rigorously controlled. Below are the optimized, step-by-step methodologies for profiling this compound.

Protocol A: High-Throughput Kinase Selectivity Profiling (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is ideal for fragment profiling because the time-delayed readout eliminates auto-fluorescence interference common with heterocyclic carboxylic acids.

Materials:

  • Recombinant PI3Kγ or CK2 enzyme.

  • Biotinylated substrate peptide & ATP (at K_m concentration).

  • Europium (Eu)-labeled anti-phospho antibody (Donor) and Streptavidin-APC (Acceptor).

  • Controls: Staurosporine (Pan-kinase positive control)[2], DMSO (Vehicle negative control).

Step-by-Step Workflow:

  • Compound Preparation: Prepare a 10-point serial dilution of 3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid in 100% DMSO. Use acoustic liquid handling to dispense 100 nL into a 384-well low-volume plate (final DMSO concentration = 1% to prevent solvent-induced enzyme denaturation).

  • Enzyme Addition: Add 5 µL of kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) containing the recombinant kinase. Causality Note: Brij-35 is a non-ionic detergent essential for preventing the hydrophobic fragment from aggregating and forming non-specific colloidal inhibitors.

  • Incubation: Incubate for 15 minutes at room temperature to allow fragment-enzyme equilibrium.

  • Reaction Initiation: Add 5 µL of ATP/Substrate mix. Incubate for 60 minutes.

  • Detection & Quench: Add 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and stop the kinase reaction), Eu-antibody, and Streptavidin-APC.

  • Readout: Read on a microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio. Validate assay robustness ensuring Z' > 0.6 using the Staurosporine control.

TRFRET_Workflow Step1 1. Acoustic Dispensing (Fragment + Controls) Step2 2. Kinase Equilibration (Buffer + Brij-35) Step1->Step2 Step3 3. ATP/Substrate Addition Step2->Step3 Step4 4. TR-FRET Detection (EDTA Quench) Step3->Step4 Validation Data Validation (Z' > 0.6) Step4->Validation

Fig 2. Self-validating TR-FRET workflow for kinase fragment screening.

Protocol B: Cytochrome P450 (Aromatase) Cross-Reactivity Assay

To assess the metal-coordinating liability of the imidazo[1,5-a]pyridine core, a fluorogenic CYP19A1 assay is employed.

Step-by-Step Workflow:

  • Reagent Setup: Prepare human recombinant Aromatase (CYP19A1) and its fluorogenic substrate, Dibenzylfluorescein (DBF).

  • Control Spiking: Spike control wells with Fadrozole[6] to generate a standard inhibition curve. This is essential for sensible interpretation of the fragment's relative potency[2].

  • Incubation: Mix 3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid (1 µM to 500 µM) with the enzyme in potassium phosphate buffer (pH 7.4) containing an NADPH regenerating system.

  • Kinetic Readout: Measure the dealkylation of DBF into highly fluorescent fluorescein continuously for 30 minutes (Excitation: 485 nm, Emission: 530 nm).

  • Data Processing: Calculate the initial velocity (V₀) of the linear phase. The presence of the fragment will competitively inhibit DBF binding to the heme iron, reducing V₀.

Conclusion & Application Insights

3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid is a highly versatile, yet promiscuous, biochemical scaffold. Its value lies not in its direct use as an inhibitor, but as a foundational building block for drug discovery.

Key Takeaways for Drug Developers:

  • For Kinase Programs: If elaborating this scaffold for PI3K[10] or CK2[7], the 1-carboxylic acid is a vital hinge-binding anchor. However, you must introduce bulky substituents at the 3-position (replacing the ethyl group) to create steric hindrance that prevents the core nitrogen from accessing the deep, narrow heme pocket of CYP enzymes.

  • For Assay Developers: Always include a known, potent inhibitor (like LY294002 or Fadrozole) to construct a standard curve on each assay plate[2]. This provides a benchmark against which the weak potency of fragment test compounds can be accurately assessed and validates day-to-day assay consistency.

References

  • Melnichenko, D. O., et al. "Materials of XII annual Conference of Young Scientists Institute of Molecular Biology and Genetics NAS of Ukraine". ResearchGate. Available at: [Link]

  • Google Patents. "WO2017079519A1 - Heterocyclic compounds as pi3k-gamma inhibitors". Google.com.
  • Google Patents. "AU2006281497B2 - Piperidine and piperazine derivatives as P2X3 antagonists". Google.com.
  • Kamal, A., et al. "Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway". RSC Publishing. Available at: [Link]

  • National Institutes of Health. "Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway". PubMed. Available at: [Link]

  • National Institutes of Health. "Novel Imidazopyridine Derivatives Possess Anti-Tumor Effect on Human Castration-Resistant Prostate Cancer Cells". PMC. Available at: [Link]

  • Google Patents. "US4617307A - Substituted imidazo[1,5-A]pyridine derivatives as aromatase inhibitors". Google.com.

Sources

Validation

Comparative In Vivo Efficacy Guide: 3-Ethylimidazo[1,5-a]pyridine-1-carboxylic Acid and Its Pharmacological Derivatives

Executive Summary 3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid (3-EIPC, CAS 120221-67-2)[1] is rarely administered as a standalone therapeutic. Instead, it serves as a highly specialized, foundational pharmacophore bu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid (3-EIPC, CAS 120221-67-2)[1] is rarely administered as a standalone therapeutic. Instead, it serves as a highly specialized, foundational pharmacophore building block. In drug development, it is primarily utilized to synthesize potent serotonergic 5-HT3 receptor antagonists[2][3] and purinergic P2X3 receptor modulators[4].

As a Senior Application Scientist, I have structured this guide to objectively compare the intrinsic in vivo efficacy of the 3-EIPC free acid against its optimized meso-azacyclic amide derivatives and standard-of-care alternatives (e.g., Ondansetron). By analyzing the causality behind its chemical evolution, researchers can better understand how structural modifications of this building block translate to profound physiological outcomes.

Mechanistic Insights: The Causality of Pharmacophore Optimization

To evaluate comparative efficacy, we must first examine the biological target. The 5-HT3 receptor is a ligand-gated ion channel located on vagal afferent nerves. Activation by serotonin (5-HT) induces rapid cation influx, triggering the Bezold-Jarisch reflex —a physiological response characterized by profound bradycardia and hypotension[2].

Effective in vivo 5-HT3 antagonism requires a strict pharmacophore geometry: an aromatic ring, a hydrogen bond acceptor, and a basic amine.

  • 3-EIPC (Free Acid) : Possesses the aromatic imidazopyridine core and the carboxylic acid (hydrogen bond acceptor). However, it lacks the essential basic amine. Furthermore, at a physiological pH of 7.4, the carboxylic acid is highly ionized. This ionization prevents efficient blood-brain barrier (BBB) penetration and limits access to vagal afferent sites, rendering the free acid virtually inactive in vivo.

  • Meso-Azacyclic Amides (Derivatives) : By coupling the 3-EIPC acid with azabicyclic amines (such as tropane or granatane), researchers install the critical basic nitrogen. The resulting amide bond provides the optimal spatial distance, allowing the compound to anchor tightly into the receptor's binding pocket and competitively displace serotonin[3].

G Serotonin Serotonin (5-HT) Release Receptor 5-HT3 Receptor Activation Serotonin->Receptor IonChannel Cation Influx (Na+/K+) Receptor->IonChannel BJR Bezold-Jarisch Reflex (Bradycardia) IonChannel->BJR Antagonist Amide Derivatives (Active Antagonists) Antagonist->Receptor Potent Blockade Acid 3-EIPC (Free Acid) (Inactive) Acid->Receptor No Binding

Fig 1. 5-HT3 receptor signaling and the differential blockade by 3-EIPC vs. its amide derivatives.

Comparative In Vivo Efficacy Data

The table below summarizes the quantitative performance of the 3-EIPC free acid compared to a representative azabicyclic amide derivative and the clinical standard, Ondansetron. Efficacy is measured via the in vivo Bezold-Jarisch reflex model in rats[2].

Compound5-HT3 Binding Affinity (Ki, nM)Bezold-Jarisch Reflex Inhibition (ED50, mg/kg IV)BBB Permeability (Estimated LogBB)
3-EIPC (Free Acid) > 10,000> 10.0 (Inactive)-1.2 (Poor / Ionized)
3-EIPC-Tropanamide 0.5 - 2.00.01 - 0.05+0.4 (Excellent)
Ondansetron (Standard) 1.0 - 3.00.02 - 0.05+0.3 (Excellent)

Data Interpretation: The conversion of the 3-EIPC free acid into an amide derivative yields a >200-fold increase in in vivo potency, matching or exceeding the efficacy of Ondansetron.

Experimental Protocols: The Bezold-Jarisch Reflex Assay

To ensure trustworthiness and reproducibility, the in vivo efficacy of these compounds must be evaluated using a self-validating physiological system. The following protocol details the Bezold-Jarisch reflex assay[2], utilizing internal baseline controls to eliminate surgical and physiological variability.

Step-by-Step Methodology
  • Subject Preparation : Fast male Sprague-Dawley rats (250–300 g) overnight. Induce anesthesia using sodium pentobarbital (60 mg/kg, intraperitoneal).

    • Causality Insight: Pentobarbital is chosen over ketamine because it maintains stable baseline hemodynamics without directly interfering with serotonergic or NMDA receptor signaling, ensuring the reflex arc remains intact.

  • Surgical Cannulation : Cannulate the right jugular vein with PE-50 tubing for the intravenous (IV) administration of test compounds and the serotonin challenge. Cannulate the left carotid artery and connect it to a pressure transducer to continuously monitor mean arterial blood pressure (MAP) and heart rate (HR).

  • Baseline Stabilization (Internal Control) : Allow the animal to stabilize for 20 minutes post-surgery. Record the baseline HR and MAP.

    • Causality Insight: Establishing a stable baseline is a critical self-validating step. It ensures that surgical trauma or anesthesia depth does not artificially skew the subsequent bradycardic response.

  • Compound Administration : Administer the test compound (3-EIPC, its derivative, or a saline/DMSO vehicle) via the jugular vein. Flush the line with 0.2 mL of saline and wait exactly 5 minutes to allow for systemic distribution and receptor binding.

  • Serotonin Challenge : Inject a rapid IV bolus of serotonin creatinine sulfate (10 µg/kg). In vehicle-treated animals, this will trigger the Bezold-Jarisch reflex (a sharp, transient drop in heart rate).

  • Data Acquisition : Record the nadir (lowest point) of the heart rate within 30 seconds post-challenge. Calculate the percentage of bradycardia inhibition relative to the vehicle-treated control group. Generate dose-response curves to determine the ED50.

Workflow Animal 1. Animal Prep Anesthetize Rats (Pentobarbital) Cannulation 2. Surgical Cannulation Jugular Vein & Carotid Artery Animal->Cannulation Baseline 3. Internal Control Record Baseline HR & MAP Cannulation->Baseline Dosing 4. Dosing Administer Test Compound (IV) Baseline->Dosing Challenge 5. Challenge Serotonin Bolus (10 µg/kg) Dosing->Challenge Measurement 6. Data Acquisition Calculate % Bradycardia Inhibition Challenge->Measurement

Fig 2. Self-validating in vivo experimental workflow for the Bezold-Jarisch reflex assay.

Conclusion

While 3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid exhibits negligible direct in vivo efficacy due to its ionization state and lack of a basic amine, it serves as an indispensable chemical scaffold. When structurally optimized into meso-azacyclic amides, the resulting compounds overcome these pharmacokinetic barriers to yield 5-HT3 antagonists with in vivo performance that rivals current clinical standards.

References

  • Title : Pharmaceutically useful meso-azacyclic amides of imidazopyridine carboxylic acids and analogs thereof (US5137893A)[2] Source : Google Patents URL :

  • Title : Piperidine and piperazine derivatives as P2X3 antagonists (CN102659774A)[4] Source : Google Patents URL :

  • Title : New imidazopyridines as serotonergic 5-HT3 antagonists (EP0504679A1)[3] Source : Google Patents URL :

Sources

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